AZ1495
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYXMINSBMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of AZ1495: A Potent and Selective IRAK4 Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and certain cancers, particularly those with mutations in the MyD88 adaptor protein. This has positioned IRAK4 as a high-interest therapeutic target. This whitepaper details the discovery and preclinical characterization of AZ1495, a potent and selective pyrrolopyrimidine-based inhibitor of IRAK4. We will delve into the structure-activity relationship (SAR) studies that led to its identification, provide a comprehensive summary of its in vitro and in vivo pharmacological properties, and outline the key experimental methodologies employed in its evaluation.
Introduction to IRAK4 and Its Role in Disease
IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling pathway.[1][2] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits and activates IRAK4.[2] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[3] This leads to the production of pro-inflammatory cytokines and chemokines.[4] In certain hematological malignancies, such as the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), a high prevalence of the MYD88 L265P mutation leads to constitutive activation of the IRAK4 signaling pathway, promoting cancer cell survival and proliferation.[5] Therefore, inhibiting IRAK4 presents a promising therapeutic strategy for these diseases.
The IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of interleukins to their receptors. This triggers the recruitment of MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1. Phosphorylated IRAK1 recruits TRAF6, an E3 ubiquitin ligase, which catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the TAK1 complex, which subsequently activates the IKK complex and the MAPK cascade, ultimately leading to the activation of NF-κB and AP-1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88L265P Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ1495: A Technical Guide to its Interaction with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1495 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, particularly those harboring mutations in the MyD88 gene. This technical guide provides an in-depth overview of this compound's interaction with its target proteins, detailing its binding affinities, the signaling pathway it modulates, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and a panel of other kinases to determine its selectivity. The key quantitative metrics are summarized in the table below.
| Target | Parameter | Value (µM) | Assay Type |
| IRAK4 | IC50 | 0.005 | Enzymatic [1][2] |
| IRAK4 | Kd | 0.0007 | Binding[1][2] |
| IRAK4 | IC50 | 0.052 | Cellular[1][2] |
| IRAK1 | IC50 | 0.023 | Enzymatic [1][2] |
| CLK1 | IC50 | 0.050 | Enzymatic[3] |
| CLK2 | IC50 | 0.005 | Enzymatic[3] |
| CLK4 | IC50 | 0.008 | Enzymatic[3] |
| Haspin | IC50 | 0.004 | Enzymatic[3] |
Target Protein Interaction and Signaling Pathway
This compound primarily targets IRAK4, a serine/threonine kinase that plays a pivotal role in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
By binding to the ATP-binding pocket of IRAK4, this compound prevents its kinase activity, thereby blocking the phosphorylation of IRAK1 and the subsequent downstream signaling events. This ultimately leads to the inhibition of NF-κB activation and a reduction in the inflammatory response.
Signaling Pathway Diagram
Caption: this compound inhibits IRAK4 kinase activity in the MyD88-dependent signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the original discovery publication by Scott JS, et al.[4]
IRAK4 Enzymatic Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound compound in DMSO
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the IRAK4 enzyme and MBP substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then generates a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular NF-κB Inhibition Assay (OCI-Ly10 Cell Line)
This assay assesses the ability of this compound to inhibit NF-κB signaling in a relevant cancer cell line.
Materials:
-
OCI-Ly10 (ABC-DLBCL) cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound in DMSO
-
Stimulus for NF-κB activation (in the case of MYD88-mutant DLBCL, the pathway is constitutively active, so no external stimulus is needed)
-
Reagents for quantifying NF-κB activation (e.g., antibodies for Western blotting of phospho-IκBα or a reporter gene assay system)
-
96-well plates
Procedure:
-
Seed OCI-Ly10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 1 hour).
-
Lyse the cells and quantify the level of NF-κB activation. This can be done by:
-
Western Blotting: Measure the levels of phosphorylated IκBα, a key downstream indicator of IRAK4 activity. A decrease in phospho-IκBα indicates inhibition of the pathway.
-
Reporter Gene Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter gene expression indicates inhibition.
-
-
Determine the IC50 value of this compound for NF-κB inhibition in the cellular context.
Experimental Workflow Diagram
Caption: Workflow for biochemical and cellular characterization of this compound.
Conclusion
This compound is a potent inhibitor of IRAK4 and, to a lesser extent, IRAK1. Its mechanism of action involves the direct inhibition of IRAK4 kinase activity, leading to the suppression of the MyD88-dependent signaling pathway and subsequent NF-κB activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this compound. The provided diagrams visually summarize the key interactions and workflows, facilitating a deeper understanding of this compound's role as a modulator of innate immune signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 4. Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88L265P Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ1495: A Potent IRAK4 Inhibitor for Modulating Innate Immune Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The innate immune system constitutes the first line of defense against invading pathogens. A key mediator in innate immune signaling is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that plays a pivotal role in the signaling cascades downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. AZ1495 has emerged as a potent and orally active inhibitor of IRAK4, demonstrating significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to IRAK4 in Innate Immunity
The innate immune system relies on pattern recognition receptors (PRRs), such as TLRs, to detect pathogen-associated molecular patterns (PAMPs). Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1] IRAK4 is the most upstream and essential kinase in the IRAK family, and its activation initiates a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines.[2] The kinase activity of IRAK4 is critical for these downstream signaling events.[3][4] Given its central role, IRAK4 represents a highly attractive target for the development of novel anti-inflammatory therapeutics.
This compound: A Potent IRAK4 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against IRAK4. It also exhibits inhibitory activity against the related kinase, IRAK1. The inhibitory effects of this compound have been characterized in both enzymatic and cellular assays, highlighting its potential to modulate innate immune responses.
Quantitative Inhibitory Activity of this compound
The following table summarizes the key quantitative data regarding the inhibitory potency of this compound against IRAK4 and IRAK1.
| Target | Assay Type | Parameter | Value (µM) | Reference |
| IRAK4 | Enzymatic Assay | IC50 | 0.005 | [5] |
| IRAK4 | Cellular Assay | IC50 | 0.052 | [5] |
| IRAK4 | - | Kd | 0.0007 | [5] |
| IRAK1 | Enzymatic Assay | IC50 | 0.023 | [1][5][6] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of IRAK4. This inhibition disrupts the downstream signaling cascade, leading to a reduction in the activation of key transcription factors and a subsequent decrease in the production of inflammatory mediators.
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway downstream of TLRs and IL-1Rs, and the point of inhibition by this compound.
Caption: IRAK4 signaling pathway and this compound's point of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro IRAK4 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
IRAK4 substrate (e.g., myelin basic protein)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the IRAK4 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Caption: Workflow for the in vitro IRAK4 kinase assay.
Cellular NF-κB Reporter Assay
This protocol details a method to assess the effect of this compound on NF-κB activation in a cellular context.
Materials:
-
HEK293 cells stably expressing a TLR (e.g., TLR4) and an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) to activate the TLR4-NF-κB pathway.
-
Incubate the plate for 6-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Determine the dose-dependent inhibition of NF-κB activation by this compound.
Measurement of Cytokine Production
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium with 10% FBS
-
LPS
-
This compound (dissolved in DMSO)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Plate the PBMCs or THP-1 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate the cells for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Apoptosis Assay (Caspase-3 Cleavage)
This protocol outlines a method to assess the induction of apoptosis by this compound, particularly in the context of cancer cell lines where IRAK4 signaling is implicated in survival.
Materials:
-
Relevant cancer cell line (e.g., ABC-DLBCL cell line OCI-Ly10)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies against cleaved caspase-3 and total caspase-3
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Culture the cancer cells and treat them with various concentrations of this compound or DMSO for a specified time (e.g., 14-72 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against cleaved caspase-3 and total caspase-3.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the increase in the cleaved caspase-3 to total caspase-3 ratio as an indicator of apoptosis induction.
Caption: Workflow for the caspase-3 cleavage apoptosis assay.
Conclusion
This compound is a potent inhibitor of IRAK4 kinase activity with a clear mechanism of action in the innate immune signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a range of inflammatory diseases and malignancies dependent on IRAK4 signaling. The provided diagrams and detailed methodologies are intended to facilitate the design and execution of robust preclinical studies.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ1495: A Technical Guide for Preclinical Research in Diffuse Large B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent form of non-Hodgkin lymphoma, characterized by its aggressive nature and molecular heterogeneity.[1][2][3] A significant subset of DLBCL, particularly the Activated B-cell-like (ABC) subtype, exhibits constitutive activation of the NF-κB signaling pathway, a key driver of tumor cell survival and proliferation.[4] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the MyD88-dependent signaling cascade that leads to NF-κB activation.[5][6] AZ1495 is a potent and orally active small molecule inhibitor of IRAK4, showing promise in preclinical models of DLBCL.[5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Introduction to this compound
This compound is a weak base compound that acts as a potent inhibitor of IRAK4 kinase activity.[5] It also demonstrates inhibitory activity against IRAK1, another member of the IRAK family.[5][6][7] By targeting IRAK4, this compound effectively blocks the signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are frequently dysregulated in certain cancers, including DLBCL.[8] This inhibition leads to the suppression of downstream NF-κB signaling, resulting in decreased proliferation and increased apoptosis in sensitive cancer cell lines.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-lymphoma effects by inhibiting the kinase activity of IRAK4. In DLBCL, particularly the ABC subtype, mutations in genes like MYD88 lead to the constitutive formation of the Myddosome complex, which recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, leading to the recruitment and activation of TRAF6, an E3 ubiquitin ligase. This cascade culminates in the activation of the IKK complex, which phosphorylates IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (p50/p65 dimer) to translocate to the nucleus and activate the transcription of pro-survival genes. This compound disrupts this entire cascade at a critical early step.
References
- 1. pufei.com [pufei.com]
- 2. IRAK4 Kinase Enzyme System Application Note [france.promega.com]
- 3. Xenograft Tumorigenesis in NOD/SCID Mice [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. ATP Content Assay for Cell Viability Measurement [bio-protocol.org]
- 7. Analysis of cell viability by ATPLite [bio-protocol.org]
- 8. Use of a SCID mouse/human lymphoma model to evaluate cytokine-induced killer cells with potent antitumor cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Dual Inhibition of AZ1495 and IRAK1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the co-inhibition of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and the dual IRAK4/IRAK1 inhibitor, AZ1495. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on inhibitor activity, and detailed experimental protocols relevant to the study of this therapeutic strategy, particularly in the context of hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).
Introduction to IRAK1 Signaling and its Therapeutic Targeting
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It is a key mediator of signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon activation, these receptors recruit adaptor proteins like MyD88, leading to the formation of a signaling complex that includes IRAK family members. IRAK4 phosphorylates and activates IRAK1, which then autophosphorylates and dissociates from the receptor complex. Activated IRAK1 subsequently interacts with TRAF6, leading to the activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways. These pathways are crucial for the production of pro-inflammatory cytokines and for regulating cell survival and proliferation.
Dysregulation of the IRAK1 signaling pathway has been implicated in the pathophysiology of various diseases, including inflammatory disorders and cancers. In certain hematological malignancies, such as the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of the NF-κB pathway, often driven by mutations in MyD88, is a key oncogenic driver. This has made IRAK1 an attractive therapeutic target.
This compound is a potent, orally active small molecule inhibitor with dual activity against both IRAK4 and IRAK1. By targeting these upstream kinases in the TLR/IL-1R signaling pathway, this compound can effectively block the downstream activation of NF-κB and other pro-survival pathways. The co-inhibition of both IRAK4 and IRAK1 is believed to offer a more complete shutdown of this signaling axis, potentially overcoming resistance mechanisms that might arise from targeting a single kinase.
Quantitative Data on Inhibitor Activity
The following tables summarize the in vitro potency of this compound against IRAK1 and IRAK4, as well as comparative data for other relevant dual IRAK1/4 inhibitors.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Kd | Reference |
| IRAK1 | Enzymatic | 23 nM | - | [1][2] |
| IRAK4 | Enzymatic | 5 nM | 0.7 nM | [1][2] |
| IRAK4 | Cellular | 52 nM | - | [3] |
Table 2: Preclinical Data for Other Dual IRAK1/4 Inhibitors
| Compound | Target(s) | IC50/EC50 | Key Findings | Reference(s) |
| KME-2780 | IRAK1/4 | Not specified | More effective at suppressing leukemic stem/progenitor cells in MDS/AML models compared to selective IRAK4 inhibitors. | [4] |
| R835 (active form of R289) | IRAK1/4 | Not specified | Demonstrated more complete suppression of inflammatory cytokines compared to an IRAK4-selective inhibitor in preclinical models. | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanism of action and the methods used to study this compound and IRAK1 co-inhibition.
IRAK1 Signaling Pathway
The following diagram illustrates the canonical IRAK1 signaling pathway, which is a primary target of this compound.
Caption: Canonical IRAK1 signaling pathway initiated by TLR/IL-1R activation.
Experimental Workflow for Assessing Co-inhibition
This diagram outlines a typical workflow for evaluating the synergistic effects of this compound and a BTK inhibitor in lymphoma cell lines.
Caption: Workflow for evaluating this compound and BTK inhibitor co-inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize IRAK1 inhibitors.
IRAK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and is suitable for measuring the enzymatic activity of IRAK1 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human IRAK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or other test inhibitors
-
96-well white assay plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase/substrate solution by diluting the IRAK1 enzyme and MBP substrate in the kinase assay buffer.
-
Prepare a 2X ATP solution in the kinase assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase assay buffer to achieve the desired final concentrations.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the test compound solution.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
NF-κB Reporter Gene Assay
This assay measures the activity of the NF-κB transcription factor in response to stimuli and the inhibitory effect of compounds like this compound.
Materials:
-
A human cell line (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
An NF-κB activator (e.g., TNF-α or IL-1β).
-
This compound or other test inhibitors.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
96-well clear-bottom white plates.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Pre-incubate the cells with the compounds for a specified time (e.g., 1-2 hours).
-
Add the NF-κB activator (e.g., TNF-α) to the wells to stimulate the pathway. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for an additional period (e.g., 6-8 hours) to allow for luciferase expression.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells by adding the luciferase assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature for a few minutes to ensure complete cell lysis.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data to the vehicle control and calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Preclinical and Clinical Landscape
Preclinical Evidence for Co-inhibition
Preclinical studies have provided a strong rationale for the dual inhibition of IRAK1/4, particularly in combination with other targeted agents. In a preclinical model of ABC-DLBCL, the combination of this compound (administered orally at 12.5 mg/kg daily) with the BTK inhibitor ibrutinib resulted in tumor regression.[3] This suggests a synergistic or additive effect of targeting both the TLR/IL-1R and B-cell receptor (BCR) signaling pathways, both of which are critical for the survival of these lymphoma cells.
Clinical Development of IRAK Inhibitors
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. However, other IRAK inhibitors are currently under clinical investigation for various indications. For example, the IRAK4 inhibitor emavusertib (CA-4948) is being evaluated in a Phase 1/2 clinical trial (NCT03328078) in patients with relapsed or refractory non-Hodgkin lymphoma, both as a monotherapy and in combination with ibrutinib.[1][5][6][7][8] The progress of these trials will provide valuable insights into the clinical utility of targeting the IRAK pathway in hematological malignancies.
Conclusion
The dual inhibition of IRAK1 and IRAK4 by this compound represents a promising therapeutic strategy for diseases driven by aberrant TLR/IL-1R signaling, such as certain subtypes of lymphoma. The ability of this compound to potently block this pathway, coupled with the potential for synergistic effects when combined with other targeted therapies like BTK inhibitors, underscores its potential for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing our understanding and therapeutic application of IRAK1/4 co-inhibition.
References
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. xenograft.org [xenograft.org]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
AZ1495 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase assay for AZ1495, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document outlines the core principles of the assay, presents key quantitative data, details experimental methodologies, and visualizes the associated signaling pathway and experimental workflow.
Introduction to this compound and IRAK4
This compound is an orally active small molecule inhibitor targeting IRAK4, a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in various inflammatory diseases and cancers, such as diffuse large B-cell lymphoma (DLBCL).[1] this compound exhibits high selectivity and potency for IRAK4, and also demonstrates activity against IRAK1.[1][2] In vitro kinase assays are fundamental for characterizing the inhibitory activity of compounds like this compound, providing quantitative measures of potency and selectivity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets, IRAK4 and IRAK1, has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters summarized below.
| Target Kinase | Assay Type | IC50 (nM) | Kd (nM) |
| IRAK4 | Enzymatic | 5 | 0.7 |
| IRAK1 | Enzymatic | 23 | Not Reported |
| IRAK4 | Cellular | 52 | Not Reported |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
IRAK4 Signaling Pathway and this compound Mechanism of Action
IRAK4 is a central component of the Myddosome complex, which forms upon the activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogen-associated molecular patterns or IL-1). Upon activation, IRAK4 phosphorylates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6 and ultimately leads to the activation of the transcription factor NF-κB and the expression of pro-inflammatory genes. This compound exerts its inhibitory effect by blocking the kinase activity of IRAK4, thereby preventing the phosphorylation of IRAK1 and halting the downstream signaling cascade.
Experimental Protocols for In Vitro Kinase Assay
Several formats of in vitro kinase assays can be employed to determine the inhibitory activity of this compound on IRAK4. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This non-radioactive method offers high sensitivity and is suitable for high-throughput screening.
Principle of the TR-FRET Kinase Assay
The TR-FRET kinase assay is based on the detection of phosphorylation of a specific substrate by the kinase of interest. The assay utilizes a lanthanide-labeled antibody (donor) that recognizes the phosphorylated substrate and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the kinase activity. An inhibitor like this compound will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.
Experimental Workflow
The following diagram illustrates the general workflow for a TR-FRET-based in vitro kinase assay to evaluate this compound.
Detailed Methodology
This protocol is a representative example and may require optimization based on the specific reagents and equipment used.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Stop solution (containing EDTA to chelate Mg2+ and stop the reaction)
-
Detection reagents:
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
-
Low-volume 384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Prepare a solution of IRAK4 enzyme and the biotinylated peptide substrate in the kinase assay buffer.
-
Add 5 µL of the IRAK4/substrate mixture to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare the ATP solution in the kinase assay buffer at a concentration close to the Km for IRAK4.
-
Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Prepare the detection mix containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in a suitable buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, using an excitation wavelength of ~340 nm and measuring emission at two wavelengths (e.g., ~615 nm for Europium and ~665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The in vitro kinase assay is an essential tool for the characterization of inhibitors like this compound. The data generated from these assays provide a clear understanding of the compound's potency and selectivity for its target, IRAK4. The detailed protocols and workflows presented in this guide offer a framework for researchers to design and execute robust and reliable experiments to evaluate the in vitro efficacy of this compound and similar kinase inhibitors.
References
Understanding AZ1495: An In-depth Guide to its IC50 Values and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IRAK4 inhibitor, AZ1495, with a focus on its half-maximal inhibitory concentration (IC50) values, the experimental methodologies used to determine them, and its mechanism of action within relevant signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and a secondary target, IRAK1. The IC50 values vary depending on the experimental setup, specifically whether an enzymatic (biochemical) or a cellular assay was employed.
| Target | Assay Type | IC50 (µM) |
| IRAK4 | Enzymatic | 0.005[1][2][3] |
| IRAK4 | Cellular | 0.052[1] |
| IRAK1 | Enzymatic | 0.023[1][2][3] |
Core Signaling Pathway
This compound exerts its effects by inhibiting IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. This inhibition ultimately disrupts the activation of downstream transcription factors, most notably NF-κB, which is crucial for the expression of pro-inflammatory cytokines and cell survival proteins.
Caption: this compound inhibits IRAK4, blocking the downstream NF-κB signaling pathway.
Experimental Methodologies
The following sections detail the protocols for the key experiments used to characterize the activity of this compound.
IRAK4/IRAK1 Enzymatic Kinase Assay
This biochemical assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified IRAK4 and IRAK1 enzymes. A common method is the ADP-Glo™ Kinase Assay.
Caption: Workflow for a typical enzymatic kinase assay to determine IC50 values.
Protocol:
-
Reagent Preparation:
-
Dilute recombinant human IRAK4 or IRAK1 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a solution of a suitable substrate, such as myelin basic protein (MBP), in the same buffer.
-
Prepare a stock solution of ATP.
-
Perform serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the final desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the substrate, and the this compound dilution.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period, typically 45-60 minutes.
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for another 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular IRAK4 Inhibition and NF-κB Activation Assay
This cell-based assay measures the ability of this compound to inhibit IRAK4 signaling within a cellular context, often by quantifying the downstream effect on NF-κB activation.
Caption: Workflow for a cellular assay measuring NF-κB activation.
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line, such as the ABC-DLBCL cell line OCI-LY10, in a 96-well plate and culture overnight.
-
Pre-treat the cells with a dose-response range of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an agonist for the TLR/IL-1R pathway, such as lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β), for a period of 15-30 minutes to induce NF-κB activation.
-
-
NF-κB Translocation Analysis:
-
Lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
Perform a Western blot on the nuclear fractions to detect the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB translocation and activation.
-
Alternatively, high-content imaging with an antibody against p65 can be used to quantify its nuclear translocation.
-
-
Data Analysis:
-
Quantify the band intensity of nuclear p65 for each this compound concentration.
-
Normalize the data to a stimulated control (no inhibitor) and plot against the this compound concentration to calculate the cellular IC50 value.
-
Cell Viability Assay in DLBCL Cell Lines
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines, such as those derived from Diffuse Large B-cell Lymphoma (DLBCL).
Protocol (MTT Assay):
-
Cell Seeding:
-
Seed DLBCL cell lines (e.g., OCI-LY10) in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period, typically 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability against the drug concentration to determine the growth inhibitory IC50 value.
-
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with AZ1495
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and, to a lesser extent, IRAK1.[1][2] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[3][4] By inhibiting IRAK4, this compound blocks the formation of the Myddosome complex and subsequent activation of downstream pathways, including NF-κB and MAPK, which are pivotal in inflammation and cell survival.[5][6] This mechanism makes this compound a valuable tool for investigating the role of IRAK4 in various disease models, particularly in hematologic malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and inflammatory disorders.[1][7]
Mechanism of Action: The IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88.[3][8] This initiates the assembly of a helical signaling complex called the Myddosome, where MyD88 recruits and activates IRAK4.[5][9] Activated IRAK4 then phosphorylates IRAK1, leading to a signaling cascade that involves TRAF6 and results in the activation of transcription factors such as NF-κB, which drives the expression of pro-inflammatory cytokines and survival genes.[6][8] this compound directly inhibits the kinase activity of IRAK4, thereby disrupting this entire cascade.[1]
Caption: IRAK4 signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Target/Assay | IC₅₀ Value | Kᵈ Value | Reference |
|---|---|---|---|
| IRAK4 (enzyme assay) | 0.005 µM (5 nM) | 0.0007 µM (0.7 nM) | [1] |
| IRAK1 (enzyme assay) | 0.023 µM (23 nM) | - | [1] |
| IRAK4 (cellular assay) | 0.052 µM (52 nM) | - |[1] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose & Route | Key Parameter | Value | Reference |
|---|---|---|---|---|
| Rat | 2 mg/kg, IV | Clearance (Cl) | 75 mL/min/kg | [1] |
| Rat | 5 mg/kg, Oral | Bioavailability | Low (consistent with high first-pass effect) | [1] |
| Dog | 1 mg/kg, IV | Renal Secretion | Low |[1] |
Table 3: Example In Vivo Efficacy Study Design for this compound
| Parameter | Description | Reference |
|---|---|---|
| Animal Model | Immunocompromised mice (e.g., NOD-SCID) | [10] |
| Cell Line | OCI-LY10 (ABC-DLBCL subtype) | [1] |
| Implantation | Subcutaneous injection of 10-15 x 10⁶ cells | [1][10] |
| Treatment Groups | 1. Vehicle Control2. This compound (monotherapy)3. Ibrutinib (monotherapy)4. This compound + Ibrutinib (combination) | [1] |
| Dosing Regimen | This compound: 12.5 mg/kg, oral, daily | [1] |
| Primary Endpoints | Tumor volume, Body weight | [11] |
| Study Outcome | Combination therapy led to tumor regression and was well-tolerated. |[1] |
Experimental Protocols
Formulation and Administration of this compound
This compound is a weak base with low aqueous solubility, requiring a specific formulation for in vivo administration.[1]
Objective: To prepare this compound in a suitable vehicle for oral (PO) or intravenous (IV) administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Corn oil
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
Protocol Options for a 1 mg/mL Working Solution: [1]
-
Option 1 (Aqueous-based for PO/IV):
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Vortex until a clear solution is formed. This yields a final vehicle composition of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
-
Option 2 (Cyclodextrin-based for PO/IV):
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Add 100 µL of the this compound stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
-
-
Option 3 (Oil-based for PO):
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Add 100 µL of the this compound stock to 900 µL of corn oil.
-
Mix thoroughly. Note: This formulation is suitable only for oral gavage and may be preferred for long-term studies.[1]
-
Administration:
-
Oral (PO): Administer the prepared formulation using a gavage needle. The typical volume for a mouse is 5-10 mL/kg.
-
Intravenous (IV): Administer the aqueous-based formulations (Options 1 or 2) via tail vein injection. The typical volume for a mouse is 5 mL/kg. Ensure the solution is sterile-filtered (0.22 µm) before injection.
Protocol: Pharmacokinetic (PK) Study in Mice
This protocol outlines a typical PK study to determine key parameters like clearance and bioavailability.
Caption: Experimental workflow for a rodent pharmacokinetic study.
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 or BALB/c mice for at least 3-5 days.[12][13]
-
Grouping: Divide animals into two groups: Intravenous (IV) and Oral (PO). A typical study uses 3-4 mice per time point.[13]
-
Dosing:
-
Blood Sampling: Collect serial blood samples (approx. 30-50 µL) from the submandibular or saphenous vein at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12][15] Use tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge blood samples (e.g., 2,000 x g for 10 min at 4°C) to separate plasma.[12] Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine parameters such as Cmax, Tmax, AUC, clearance (Cl), half-life (t½), and oral bioavailability (F%).
Protocol: DLBCL Xenograft Efficacy Study in Mice
This protocol describes an efficacy study of this compound, alone and in combination, in a lymphoma xenograft model.[1]
Caption: Workflow for a xenograft efficacy study.
Methodology:
-
Cell Culture: Culture OCI-LY10 cells under standard conditions recommended by the supplier.
-
Animal Model: Use immunodeficient mice (e.g., female NOD-SCID, 6-8 weeks old).[10]
-
Tumor Implantation: Harvest OCI-LY10 cells and resuspend in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 10-15 x 10⁶ cells into the flank of each mouse.[1][10]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).[11]
-
Group 1: Vehicle (formulation buffer), PO, daily.
-
Group 2: this compound (12.5 mg/kg), PO, daily.[1]
-
Group 3: Ibrutinib (dose as per literature), PO, daily.
-
Group 4: this compound (12.5 mg/kg) + Ibrutinib, PO, daily.
-
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Study Endpoints: The study may be concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration. Euthanize animals if they exceed humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring phosphorylation of downstream proteins like IκBα via Western Blot or IHC).[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. In vivo xenograft models [bio-protocol.org]
- 11. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.3. Pharmacokinetic study in rats [bio-protocol.org]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ1495 Treatment in Mouse Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of AZ1495, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in mouse models of lymphoma. The provided protocols and data are intended to guide researchers in designing and executing similar in vivo studies.
Introduction
This compound is a selective inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of these pathways, often driven by mutations in genes such as MYD88, is a hallmark of several subtypes of non-Hodgkin lymphoma, including the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Primary Central Nervous System Lymphoma (PCNSL).[2] By targeting IRAK4, this compound disrupts downstream pro-survival signaling cascades, primarily the NF-κB and MAPK pathways, leading to apoptosis in lymphoma cells.[3] Preclinical studies have demonstrated the potential of IRAK4 inhibition as a therapeutic strategy in lymphoma, both as a monotherapy and in combination with other targeted agents like BTK inhibitors.[3]
Data Presentation
While specific quantitative data for this compound in published literature is limited to relative improvements, data from a preclinical study of a similar potent IRAK4 inhibitor, CA-4948 (emavusertib), in a syngeneic mouse model of CNS lymphoma provides valuable insight into the potential efficacy of this class of drugs.
Table 1: Survival Data for IRAK4 Inhibitor (CA-4948) in an A20 CNS Lymphoma Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Overall Survival (days) |
| Excipient | - | Daily | 26 |
| CA-4948 | 50 | Daily | 30.5 |
| CA-4948 | 100 | Daily | 42 |
Data from a preclinical study of the IRAK4 inhibitor CA-4948 in a syngeneic A20 CNS lymphoma model.[4]
Table 2: Qualitative Efficacy of this compound in Lymphoma Mouse Models
| Mouse Model | Treatment | Key Findings |
| OCI-LY10 (MYD88 L265P) CNS Dissemination Model | This compound Monotherapy | > 2-fold delay in intracranial and spinal disease progression |
| Patient-Derived Xenograft (PDX) of MYD88 L265P PCNSL | This compound Monotherapy | > 2-fold increase in median overall survival |
Data is based on a study abstract and represents relative improvements.[3]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of IRAK4, which is a key node in the MyD88-dependent signaling pathway. This pathway is constitutively active in many lymphomas with MYD88 mutations.
This compound inhibits IRAK4, blocking NF-κB activation.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in mouse models of lymphoma.
Protocol 1: In Vivo Efficacy Study in an OCI-LY10 Intracranial Dissemination Model
This protocol is adapted from general procedures for establishing intracranial lymphoma models and findings from studies on IRAK4 inhibitors.[3][5][6][7]
1. Cell Culture and Preparation:
- Culture OCI-LY10 cells (a human ABC-DLBCL cell line with the MYD88 L265P mutation) in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin.
- For in vivo imaging, transduce cells with a lentiviral vector expressing luciferase.
- On the day of injection, harvest cells during the logarithmic growth phase, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL. Maintain cells on ice.
2. Animal Model:
- Use 6-8 week old female immunodeficient mice (e.g., SCID or NSG).
- Anesthetize the mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail, administered intraperitoneally).
3. Intracranial Injection:
- Secure the anesthetized mouse in a stereotactic frame.
- Make a small sagittal incision on the scalp to expose the skull.
- Using a stereotactic drill, create a small burr hole 2 mm lateral and 1 mm anterior to the bregma.
- Using a Hamilton syringe, slowly inject 2-5 µL of the OCI-LY10 cell suspension (2-5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm.
- Leave the needle in place for 2-5 minutes before slowly withdrawing to prevent reflux.
- Seal the burr hole with bone wax and close the scalp incision with surgical clips or sutures.
- Provide post-operative analgesia as per institutional guidelines.
4. This compound Treatment:
- Allow tumors to establish for 5-7 days, which can be confirmed by an initial bioluminescence imaging scan.
- Prepare this compound in an appropriate vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
- Administer this compound or vehicle control orally to the mice daily at the desired dose (e.g., 50-100 mg/kg).
5. Monitoring and Endpoints:
- Monitor tumor growth weekly using bioluminescence imaging (see Protocol 2).
- Record body weight twice weekly as a measure of toxicity.
- The primary endpoint is overall survival. Euthanize mice when they exhibit signs of neurological impairment (e.g., head tilt, paralysis) or a body weight loss of >20%.
Protocol 2: Bioluminescence Imaging
This protocol outlines the general procedure for in vivo bioluminescence imaging to monitor intracranial tumor growth.[8]
1. Substrate Preparation:
- Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.
2. Imaging Procedure:
- Anesthetize the tumor-bearing mice using isoflurane.
- Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg.
- Wait 10-15 minutes for the substrate to distribute.
- Place the anesthetized mouse in the imaging chamber of a bioluminescence imaging system.
- Acquire images with an exposure time of 1-5 minutes, depending on the signal intensity.
3. Data Analysis:
- Use the imaging system's software to draw a region of interest (ROI) around the tumor signal.
- Quantify the light emission as total flux (photons/second) or radiance (photons/second/cm²/steradian).
- Track tumor growth over time by comparing the bioluminescence signal at different time points.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical in vivo efficacy study of this compound.
Workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioluminescence imaging of therapy response does not correlate with FDG-PET response in a mouse model of Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Intracranial Orthotopic Model: A Procedure to Implant Cancer Cells in Mouse Brain - Experiment [app.jove.com]
- 4. mayo.edu [mayo.edu]
- 5. Establishing Intracranial Brain Tumor Xenografts With Subsequent Analysis of Tumor Growth and Response to Therapy using Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenografts: a promising resource for preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioluminescence Imaging [protocols.io]
Application Notes and Protocols for Measuring AZ1495 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It also demonstrates inhibitory activity against IRAK1.[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4][5] These pathways are integral to the innate immune response and, when dysregulated, are implicated in the pathogenesis of various inflammatory diseases and certain cancers, particularly hematologic malignancies like the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][4][6] this compound exerts its therapeutic effect by inhibiting the kinase activity of IRAK4, thereby blocking the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3][6] This inhibition leads to decreased cell proliferation and induction of apoptosis in susceptible cancer cells.[7] These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo settings.
Mechanism of Action: The IRAK4 Signaling Pathway
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[6] IRAK4 then phosphorylates and activates IRAK1. The activated IRAK1 subsequently dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction facilitates the activation of downstream kinases, including Transforming growth factor-β-activated kinase 1 (TAK1), which ultimately leads to the activation of the IκB kinase (IKK) complex and MAPK pathways.[4][8] The IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[4] this compound, by inhibiting IRAK4, effectively blocks these downstream events.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative efficacy data for this compound.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| IRAK4 | Enzymatic | 5 | [2] |
| IRAK1 | Enzymatic | 23 | [2] |
| IRAK4 | Cellular | 52 | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| IRAK4 | 5 |
| IRAK1 | 23 |
| CLK1 | 50 |
| CLK2 | 5 |
| CLK4 | 8 |
| Haspin | 4 |
Data compiled from publicly available sources.[1]
Experimental Workflow for Efficacy Evaluation
A typical workflow for assessing the efficacy of this compound involves a multi-step process, starting with in vitro biochemical assays and progressing to cellular and in vivo models.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
In Vitro IRAK4 Kinase Inhibition Assay
This protocol is for determining the IC50 value of this compound against purified IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate. Add 12.5 µL of this master mix to each well.
-
Thaw the IRAK4 enzyme on ice and dilute it in Kinase Assay Buffer to the desired concentration.
-
Initiate the kinase reaction by adding 10 µL of the diluted IRAK4 enzyme to each well. The final reaction volume should be 25 µL.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding 25 µL of ADP-Glo™ Reagent, incubating for 45 minutes at room temperature, then adding 50 µL of Kinase Detection Reagent and incubating for another 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular NF-κB Reporter Assay
This protocol measures the inhibition of NF-κB transcriptional activity in a cellular context.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-LY10) stably expressing an NF-κB-driven luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)).
-
Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 25,000 cells/well in 40 µL of assay medium and incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in the assay medium.
-
Add 50 µL of the diluted this compound or vehicle control to the cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Prepare the stimulant (e.g., 10 ng/mL TNFα or 100 ng/mL LPS final concentration) in assay medium.
-
Add 10 µL of the diluted stimulant to the wells. For unstimulated controls, add 10 µL of assay medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for cell lysis and signal stabilization.
-
Measure luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity for stimulated versus unstimulated cells and determine the inhibitory effect of this compound.
Western Blot for Phosphorylated IκBα
This protocol assesses the phosphorylation status of IκBα, a key step in NF-κB activation.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-LY10).
-
Cell culture medium.
-
This compound.
-
Stimulant (e.g., LPS).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IκBα and anti-total-IκBα.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Plate OCI-LY10 cells and allow them to adhere or grow to a suitable density.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-IκBα primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-IκBα antibody as a loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-LY10).
-
Cell culture medium.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed OCI-LY10 cells in a white, opaque 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Allow the cells to incubate overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Cleaved Caspase-3 Western Blot)
This protocol detects the cleavage of caspase-3, a key marker of apoptosis.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-LY10).
-
This compound, optionally in combination with another agent like ibrutinib.
-
Lysis buffer with protease inhibitors.
-
Primary antibodies: anti-cleaved caspase-3 and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blot equipment.
-
Chemiluminescent substrate.
Procedure:
-
Treat OCI-LY10 cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells, wash with PBS, and prepare cell lysates as described for the phospho-IκBα Western blot.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with the anti-cleaved caspase-3 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
OCI-LY10 cells.
-
6-8 week old immunodeficient mice (e.g., SCID or NSG).
-
Matrigel (optional).
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 5-10 x 10^6 OCI-LY10 cells, re-suspended in PBS or a PBS/Matrigel mixture, into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 12.5 mg/kg) or vehicle control daily via oral gavage.[1]
-
Measure the tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for pathway markers).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. eubopen.org [eubopen.org]
Application Notes and Protocols for Flow Cytometry Analysis Following AZD1480 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1480 is a potent and selective small-molecule inhibitor of Janus kinases 1 and 2 (JAK1/2). These kinases are critical components of the JAK/STAT signaling pathway, which plays a central role in cytokine signaling and is frequently dysregulated in various malignancies and inflammatory diseases. By inhibiting JAK1/2, AZD1480 effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and immune regulation. Consequently, AZD1480 has been shown to induce apoptosis and cell cycle arrest in tumor cells and modulate the function of immune cells within the tumor microenvironment.
Flow cytometry is an indispensable tool for elucidating the cellular effects of kinase inhibitors like AZD1480. It allows for the precise quantification of changes in protein phosphorylation, cell surface marker expression, cell cycle distribution, and apoptosis at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to analyze the multifaceted effects of AZD1480 treatment on cancer and immune cells.
Data Presentation
The following tables summarize the quantitative effects of AZD1480 on apoptosis and cell cycle progression in various cancer cell lines.
Table 1: Induction of Apoptosis by AZD1480
| Cell Line | Cancer Type | AZD1480 Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Citation |
| L-540 | Hodgkin Lymphoma | 1 | 72 | 43.3% | [1] |
| L-428 | Hodgkin Lymphoma | 1 | 72 | 27.6% | [1] |
| U251-MG | Glioblastoma | 1 | 48 | ~20% | [2] |
| U251-MG | Glioblastoma | 2.5 | 48 | ~35% | [2] |
| Neuroblastoma (median of 7 cell lines) | Neuroblastoma | 1.5 (EC50) | 72 | Dose-dependent increase | [3][4] |
| Rhabdomyosarcoma (median of 7 cell lines) | Rhabdomyosarcoma | 1.5 (EC50) | 72 | Dose-dependent increase | [3][4] |
| Ewing Sarcoma (median of 2 cell lines) | Ewing Sarcoma | 1.5 (EC50) | 72 | Dose-dependent increase | [3][4] |
Table 2: Induction of G2/M Cell Cycle Arrest by AZD1480
| Cell Line | Cancer Type | AZD1480 Concentration (µM) | Treatment Duration (hours) | % Cells in G2/M Phase | Citation |
| HD-LM2 | Hodgkin Lymphoma | 5 | 24 | Significant increase | [1] |
| L-428 | Hodgkin Lymphoma | 5 | 24 | Significant increase | [1] |
| Neuroblastoma Cell Lines | Neuroblastoma | 0 - 2.5 | 72 | Dose-dependent increase | [3] |
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway Inhibition by AZD1480
Caption: AZD1480 inhibits JAK1/2, blocking STAT3 phosphorylation and downstream signaling.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for analyzing cellular responses to AZD1480 using flow cytometry.
Experimental Protocols
Protocol 1: Analysis of STAT3 Phosphorylation
This protocol is designed to measure the inhibition of STAT3 phosphorylation in response to AZD1480.
Materials:
-
Cells of interest (e.g., cancer cell line with activated JAK/STAT pathway)
-
Complete cell culture medium
-
AZD1480 (dissolved in DMSO)
-
Cytokine for stimulation (e.g., IL-6), if necessary
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated anti-pSTAT3 (e.g., pY705) antibody
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Pre-treat cells with varying concentrations of AZD1480 (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
If studying cytokine-induced phosphorylation, stimulate cells with the appropriate cytokine (e.g., 100 ng/mL IL-6) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 100 µL of pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Gently resuspend the cell pellet in ice-cold permeabilization buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the permeabilized cells twice with PBS containing 1% BSA.
-
Resuspend the cell pellet in 100 µL of PBS with 1% BSA.
-
Add the fluorochrome-conjugated anti-pSTAT3 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with PBS containing 1% BSA.
-
Resuspend the cells in 300-500 µL of PBS for analysis.
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT3 signal in the treated versus control samples.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol quantifies the induction of apoptosis by AZD1480.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AZD1480 (dissolved in DMSO)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with varying concentrations of AZD1480 (e.g., 1, 5, 10 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells, including the culture medium which may contain apoptotic cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol determines the effect of AZD1480 on cell cycle progression.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AZD1480 (dissolved in DMSO)
-
PBS
-
70% ice-cold ethanol
-
PI/RNase staining buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with AZD1480 at various concentrations (e.g., 1, 5 µM) for a specific time (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Immunophenotyping of T Cells and Myeloid-Derived Suppressor Cells (MDSCs)
This protocol is for analyzing changes in immune cell populations following AZD1480 treatment, particularly relevant for in vivo or co-culture studies.
Materials:
-
Single-cell suspension from tissues (e.g., spleen, tumor) or peripheral blood mononuclear cells (PBMCs)
-
PBS with 2% FBS (FACS buffer)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface markers:
-
T Cells: CD3, CD4, CD8, CD69, CD25
-
MDSCs: CD11b, Gr-1 (or Ly6G and Ly6C for more specific subtyping)
-
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from the tissue of interest. For blood, perform red blood cell lysis.
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Resuspend the cells in FACS buffer and add Fc block to prevent non-specific antibody binding. Incubate for 10 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies for either T cell or MDSC analysis.
-
Incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer.
-
Gate on live cells and then on the specific immune cell populations of interest.
-
Analyze the percentage and MFI of the different cell populations and markers. For instance, in a melanoma model, AZD1480 treatment has been shown to increase the percentage of CD4+ and CD8+ T cells in the spleen, while decreasing tumor-infiltrating T cells.[5] It has also been observed to decrease the percentage of MDSCs.[5][6]
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the cellular mechanisms of the JAK1/2 inhibitor AZD1480 using flow cytometry. These assays are crucial for preclinical drug development, enabling the characterization of dose-dependent and time-course effects on target inhibition, cell fate, and immune modulation. The versatility of flow cytometry allows for a multi-parametric analysis that is essential for understanding the complex interplay of signaling pathways affected by targeted therapies like AZD1480.
References
- 1. The JAK inhibitor AZD1480 regulates proliferation and immunity in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD1480 delays tumor growth in a melanoma model while enhancing the suppressive activity of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1480 delays tumor growth in a melanoma model while enhancing the suppressive activity of myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZ1495 Technical Support Center: Solubility Troubleshooting
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols for addressing solubility challenges encountered with the small molecule inhibitor, AZ1495.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?
A1: For high-concentration stock solutions (10-50 mM), it is highly recommended to use anhydrous dimethyl sulfoxide (DMSO).[1] this compound exhibits excellent solubility and stability in DMSO. Always use a fresh, anhydrous grade of DMSO to prevent compound degradation that can be accelerated by moisture.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What happened and how can I fix this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions.[1] When the DMSO stock is added to the aqueous buffer, the final concentration of DMSO may be too low to keep the compound dissolved.
Troubleshooting Steps:
-
Decrease the Final Compound Concentration: The simplest solution is often to lower the final working concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity, but this should be validated for your specific cell line. A control with DMSO alone should always be included in the experiment.
-
Use a Co-solvent: Incorporating a water-miscible co-solvent can improve solubility.[2]
-
Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform intermediate serial dilutions in DMSO. This gradual reduction in concentration can sometimes prevent the compound from crashing out of solution.
Q3: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A3: To determine the maximum solubility in a specific buffer, you should perform a solubility assessment. There are two common types: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is relevant for most in vitro assays where a compound is predissolved in DMSO and then diluted into a buffer.[3][4][5] It measures the concentration at which a compound begins to precipitate from a supersaturated solution. This is often the more practical value for routine experiments.
-
Thermodynamic Solubility: This measures the true equilibrium solubility of the solid compound in a solvent.[3][4] It is a critical parameter for formulation and later-stage development.
Detailed protocols for both assays are provided in the "Experimental Protocols" section below.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, pH can significantly impact the solubility of ionizable compounds.[2][6] If this compound has an acidic or basic functional group, altering the pH of the buffer can increase its solubility by converting it to its more soluble ionized (salt) form. It is recommended to perform a pH-dependent solubility study to determine the optimal pH range for your experiments.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common solvents. These values should be used as a guideline, and it is recommended to experimentally determine solubility in your specific buffer systems.
| Solvent System | Temperature | Solubility (Approx.) | Method |
| 100% DMSO | 25°C | > 100 mM | Thermodynamic |
| 100% Ethanol | 25°C | ~10 mM | Thermodynamic |
| Water (unbuffered) | 25°C | < 1 µM | Thermodynamic |
| PBS (pH 7.4) | 25°C | ~5 µM | Kinetic |
| PBS (pH 7.4) with 0.5% DMSO | 25°C | ~25 µM | Kinetic |
| PBS (pH 5.0) | 25°C | ~15 µM | Kinetic |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol is used to determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm
Methodology:
-
Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to generate a range of concentrations (e.g., 20 mM down to 0.1 mM).
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO concentration into wells of a new 96-well plate pre-filled with the aqueous buffer (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at 25°C, protected from light.[3]
-
Measurement: Measure the turbidity of each well using a plate reader.
-
Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to buffer/DMSO controls.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of solid this compound in a buffer.
Materials:
-
Solid (powder) this compound
-
Aqueous buffer of interest
-
Microcentrifuge tubes
-
Shaker/incubator
-
Centrifuge
-
HPLC-UV system for quantification
Methodology:
-
Add Excess Compound: Add an excess amount of solid this compound (e.g., 1 mg) to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL).
-
Equilibration: Tightly cap the tubes and place them in a shaker/incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.
-
Quantification: Dilute the supernatant in a suitable solvent (e.g., 50:50 acetonitrile:water) and determine the concentration of dissolved this compound using a pre-validated HPLC-UV method with a standard curve.
Visual Guides
Caption: Workflow for troubleshooting this compound precipitation issues.
Caption: Decision tree for selecting a solvent for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
preventing AZ1495 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of AZ1495 in media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is classified as a weak base. Its solubility is a critical factor in experimental design.
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound is a weak base, and its solubility is highly dependent on the pH of the solution. Standard cell culture media, such as DMEM and RPMI, are typically buffered to a physiological pH of 7.2-7.4. In this neutral to slightly alkaline environment, the solubility of weakly basic compounds like this compound is significantly reduced, which can lead to precipitation.
Q3: What is the optimal solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is soluble in DMSO at concentrations up to 5 mg/mL (12.97 mM).[1] It is important to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1]
Q4: Can I dissolve this compound directly in water or ethanol?
A4: No, this compound is reported to be insoluble in water and ethanol.[1] Attempting to dissolve it directly in aqueous solutions like PBS or cell culture media will likely result in immediate precipitation.
Q5: How does the presence of serum in the media affect this compound solubility?
A5: The effect of serum, such as Fetal Bovine Serum (FBS), on the solubility of small molecules can be complex. Serum proteins, particularly albumin, can bind to compounds, which may either increase their apparent solubility or, in some cases, contribute to aggregation. The impact of serum on this compound precipitation should be empirically determined for your specific experimental conditions.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue: Precipitate observed in the culture medium after adding this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Factors Influencing the Solubility of a Representative Weakly Basic Kinase Inhibitor.
| Parameter | Condition | Expected Solubility Trend | Rationale |
| pH | Acidic (e.g., pH 5.0) | Higher | As a weak base, the compound is protonated and forms a more soluble salt. |
| Neutral (e.g., pH 7.4) | Lower | The compound is predominantly in its less soluble, non-ionized form. | |
| Alkaline (e.g., pH 8.0) | Lowest | The non-ionized form is favored, leading to reduced solubility. | |
| Temperature | 4°C | Lower | Solubility of most compounds decreases at lower temperatures. |
| 25°C (Room Temp) | Moderate | Standard reference temperature for solubility. | |
| 37°C (Incubator) | Higher | Increased kinetic energy can help overcome the energy barrier for dissolution. | |
| Solvent | DMSO | High | Recommended solvent for stock solutions. |
| Water / PBS | Very Low (Insoluble) | This compound is insoluble in aqueous solutions. | |
| Ethanol | Very Low (Insoluble) | This compound is insoluble in ethanol. | |
| Additives | Serum (e.g., 10% FBS) | Variable | Protein binding can either increase or decrease apparent solubility. |
| Solubilizing Agents | Higher | Agents like cyclodextrins can encapsulate the compound and increase solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol is designed to minimize the risk of precipitation when preparing a working solution of this compound for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium (with or without serum)
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the solution is clear. If necessary, gentle warming to 37°C and/or sonication can be used to aid dissolution.[2]
-
Visually inspect the stock solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Serial Dilution):
-
It is highly recommended to perform a serial dilution rather than a single large dilution.
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first, prepare a 1:100 dilution in media to get a 100 µM intermediate solution.
-
When adding the DMSO stock to the medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium in your experimental vessel (e.g., 6-well plate, T-75 flask).
-
Ensure that the final concentration of DMSO in the culture medium is low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Gently mix the final working solution by swirling the plate or flask.
-
-
Verification (Optional but Recommended):
-
Before adding the final working solution to your cells, you can take a small aliquot and inspect it under a microscope to confirm the absence of any precipitate.
-
Protocol 2: pH Adjustment of Media for Enhanced Solubility
For particularly sensitive experiments where precipitation is persistent, a slight acidification of the cell culture medium can be considered. Caution: This may affect cell health and should be carefully validated for your specific cell line.
-
Prepare your complete cell culture medium as usual.
-
Using a sterile, calibrated pH meter, measure the pH of the medium.
-
Add small, sterile aliquots of a dilute acid (e.g., 0.1 N HCl) to the medium while gently stirring until the desired pH is reached (e.g., pH 7.0-7.2).
-
Sterile-filter the pH-adjusted medium before use.
-
Always include a vehicle control with pH-adjusted medium to account for any effects of the pH change on your cells.
Signaling Pathway
This compound is an inhibitor of IRAK4, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Inhibition of IRAK4 blocks the downstream activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing AZ1495 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AZ1495 dosage for their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and also shows activity against IRAK1.[1] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[1] By inhibiting IRAK4, this compound blocks the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the production of pro-inflammatory cytokines.[1] This mechanism makes this compound a subject of interest for research in diseases with dysregulated inflammatory signaling, such as certain types of cancer, including diffuse large B-cell lymphoma (DLBCL).[1]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: Based on preclinical studies, a daily oral dose of 12.5 mg/kg of this compound, in combination with the BTK inhibitor ibrutinib, has been shown to lead to tumor regression in an ABC-DLBCL mouse model.[1] For single-agent studies or different models, dose-ranging studies are recommended to determine the optimal dose. It is advisable to start with a lower dose and escalate to find the maximally tolerated dose (MTD) and the effective dose for your specific experimental model.
Q3: How should I formulate this compound for oral and intravenous administration?
A3: this compound is a weak base and its solubility can be a consideration for in vivo experiments.[1] Here are some suggested formulation protocols that can yield a clear solution of at least 1 mg/mL[1]:
-
For Oral and Intravenous Administration:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
-
For Oral Administration:
-
Protocol 3: 10% DMSO and 90% Corn Oil.
-
Note: To aid dissolution, gentle heating and/or sonication can be used. If the dosing period is extended, the stability of the formulation should be considered.[1]
Q4: What are the known pharmacokinetic properties of this compound?
Troubleshooting Guides
Problem 1: Suboptimal Efficacy or Lack of Tumor Regression
| Potential Cause | Troubleshooting Step |
| Insufficient Dosage | The dose of 12.5 mg/kg/day was effective in a combination therapy setting.[1] For monotherapy, a higher dose may be required. Conduct a dose-escalation study to determine the optimal dose for your model. |
| Poor Bioavailability | This compound exhibits high first-pass metabolism.[1] Ensure the formulation is optimized for oral absorption. Consider using a formulation with permeation enhancers or switching to intravenous administration for initial efficacy studies to bypass first-pass metabolism. |
| Inadequate Target Engagement | The dose may not be sufficient to inhibit IRAK4 in the tumor tissue. Assess target engagement by measuring the phosphorylation of downstream targets like IκBα or the nuclear translocation of NF-κB p65 in tumor samples. |
| Tumor Model Resistance | The specific tumor model may not be sensitive to IRAK4 inhibition. Confirm the expression and activation of the IRAK4/NF-κB pathway in your cell line or tumor model. |
Problem 2: Observed Toxicity or Adverse Events in Animals
| Potential Cause | Troubleshooting Step |
| Dosage is Too High | The administered dose may exceed the Maximum Tolerated Dose (MTD). Perform an MTD study to identify the highest dose that does not cause unacceptable toxicity. Monitor for clinical signs of toxicity such as weight loss, lethargy, and changes in behavior. |
| Formulation-Related Toxicity | The vehicle used for formulation may be causing adverse effects. Include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related toxicity. |
| Off-Target Effects | While this compound is selective for IRAK4 and IRAK1, high concentrations may lead to off-target effects. If toxicity is observed at doses required for efficacy, consider alternative dosing schedules (e.g., intermittent dosing) to minimize exposure. |
Quantitative Data Summary
| Parameter | Value | Species | Administration | Reference |
| Effective Dose (Combination Therapy) | 12.5 mg/kg/day | Mouse | Oral | [1] |
| Clearance (Cl) | 75 mL/min/kg | Rat | Intravenous (2 mg/kg) | [1] |
| Bioavailability | Low (indicative of high first-pass effect) | Rat | Oral (5 mg/kg) | [1] |
| IC50 (IRAK4) | 0.005 µM (enzymatic), 0.052 µM (cellular) | - | In vitro | [1] |
| IC50 (IRAK1) | 0.023 µM | - | In vitro | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant 5-10 x 10^6 ABC-DLBCL cells (e.g., OCI-LY10) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound orally at 12.5 mg/kg daily.
-
Combination Group: Administer this compound orally at 12.5 mg/kg daily and ibrutinib at the recommended dose.
-
Control Group: Administer the vehicle used for formulation.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size. Euthanize mice and collect tumors for pharmacodynamic analysis.
Protocol 2: Assessment of NF-κB Activation in Tumor Tissue
-
Sample Collection: At the study endpoint, collect tumor tissues from all groups.
-
Tissue Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze the remaining portion in liquid nitrogen for Western blot analysis.
-
-
Immunohistochemistry for NF-κB p65 Nuclear Translocation:
-
Embed formalin-fixed tissues in paraffin and section.
-
Perform antigen retrieval.
-
Incubate sections with an antibody against the p65 subunit of NF-κB.
-
Use a secondary antibody and a detection system to visualize p65.
-
Quantify the percentage of cells with nuclear p65 staining in each treatment group.
-
-
Western Blot for Phospho-IκBα:
-
Prepare protein lysates from frozen tumor tissue.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against phosphorylated IκBα and total IκBα.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Quantify the ratio of phosphorylated IκBα to total IκBα.
-
Visualizations
Caption: IRAK4 signaling cascade leading to NF-κB activation.
Caption: Workflow for in vivo efficacy and pharmacodynamic studies.
Caption: Decision tree for troubleshooting suboptimal efficacy.
References
AZ1495 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AZ1495, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule inhibitor of IRAK4.[1][2] It also shows activity against IRAK1, another member of the IRAK family.[1][2][3] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system.[3][4][5] By inhibiting IRAK4, this compound blocks the downstream activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival.[1][4] This mechanism makes it a valuable tool for studying diseases with dysregulated immune signaling, such as certain types of cancer.[1][4][6]
Q2: What are the common applications of this compound in research?
This compound is primarily used in preclinical research for studying the role of IRAK4 in various diseases, particularly in hematologic malignancies like Diffuse Large B-cell Lymphoma (DLBCL).[1][4] It is often used to investigate the effects of IRAK4 inhibition on cancer cell proliferation, survival, and signaling pathways.[1] Combination studies with other targeted therapies, such as BTK inhibitors, are also a common application to explore synergistic anti-cancer effects.[1][4]
Troubleshooting Unexpected Results
Issue 1: Weaker than expected inhibition of the target pathway.
Possible Cause 1: Suboptimal Compound Concentration.
The effective concentration of this compound can vary between in vitro and cellular assays. Ensure you are using the appropriate concentration for your specific experiment.
Data Presentation: this compound Potency
| Assay Type | Target | IC50 | Kd | Reference |
| Enzymatic Assay | IRAK4 | 0.005 µM (5 nM) | 0.0007 µM (0.7 nM) | [1][2] |
| Cellular Assay | IRAK4 | 0.052 µM (52 nM) | - | [1] |
| Enzymatic Assay | IRAK1 | 0.023 µM (23 nM) | - | [1][2] |
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and the final concentration of this compound in your assay.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Positive Control: Use a known activator of the TLR/IL-1R pathway (e.g., LPS or IL-1β) to ensure the pathway is active in your system.
Possible Cause 2: Poor Compound Solubility or Stability.
This compound is a weak base and may have limited solubility in aqueous solutions.[1] Improper storage or handling can also lead to degradation.
Troubleshooting Steps:
-
Solubility: Prepare stock solutions in an appropriate solvent like DMSO.[2] For in vivo studies, specific formulations may be required.[1]
-
Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage.[1]
-
Fresh Preparations: Use freshly prepared dilutions for your experiments to avoid degradation.
Issue 2: Off-target effects or unexpected cellular responses.
Possible Cause 1: Inhibition of IRAK1.
This compound is highly selective for IRAK4 but also inhibits IRAK1 at slightly higher concentrations.[1][2] This could lead to phenotypes that are not solely due to IRAK4 inhibition.
Troubleshooting Steps:
-
Concentration Titration: Use the lowest effective concentration of this compound that primarily targets IRAK4.
-
Comparative Analysis: If possible, use a more selective IRAK4 inhibitor or an IRAK1-specific inhibitor as a control to dissect the individual contributions of each kinase.
-
Pathway Analysis: Analyze downstream signaling pathways to see if the observed effects align with the known functions of both IRAK1 and IRAK4.
Possible Cause 2: Retroactivity in Signaling Pathways.
Inhibition of a downstream kinase can sometimes lead to unexpected activation of upstream components due to a phenomenon called retroactivity.[7] This is not a direct off-target effect of the drug but a consequence of perturbing a complex signaling network.
Troubleshooting Steps:
-
Upstream Analysis: Measure the activity or phosphorylation status of proteins upstream of IRAK4 in the signaling cascade.
-
Time-Course Experiment: Analyze the signaling pathway at different time points after this compound treatment to understand the dynamics of the response.
Mandatory Visualization: IRAK4 Signaling Pathway and this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. AZ-1495 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
AZ1495 Technical Support Center: Troubleshooting Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of AZ1495 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a potent, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It also demonstrates significant activity against IRAK1.[1] In broader kinase screening panels, this compound has been shown to inhibit other kinases, most notably members of the CDC-like Kinase (CLK) family and Haspin kinase at concentrations relevant for cellular studies.
Q2: We are observing unexpected phenotypes in our cell-based assays that don't seem to align with IRAK4 inhibition. Could off-target effects of this compound be responsible?
Yes, it is possible that the observed phenotypes are due to the inhibition of off-target kinases. The CLK family (CLK1, CLK2, and CLK4) are dual-specificity kinases involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3][4][5][6] Haspin kinase is a serine/threonine kinase crucial for proper chromosome alignment and segregation during mitosis.[7][8][9][10] Inhibition of these kinases could lead to downstream effects on gene expression and cell cycle progression, which might be independent of the IRAK4 signaling pathway.
Q3: How can we confirm if the observed effects in our experiment are due to on-target IRAK4 inhibition or off-target effects?
To dissect on-target versus off-target effects, consider the following approaches:
-
Use a structurally distinct IRAK4 inhibitor: A compound with a different chemical scaffold that also potently inhibits IRAK4 but has a different off-target profile can help determine if the observed phenotype is consistently linked to IRAK4 inhibition.
-
RNAi or CRISPR-Cas9 knockdown/knockout: Specifically reducing the expression of IRAK4, or the suspected off-target kinases (CLKs, Haspin), can help to phenocopy or rescue the effects of this compound.
-
Dose-response analysis: Carefully titrate this compound and correlate the phenotypic changes with the IC50 values for on-target and off-target kinases. If the phenotype manifests at concentrations where off-target kinases are significantly inhibited, it suggests an off-target effect.
-
Rescue experiments: If a downstream effector of an off-target kinase is known, attempting to rescue the phenotype by overexpressing a constitutively active form of this effector could provide evidence for an off-target mechanism.
Q4: What are some common pitfalls to avoid when working with kinase inhibitors like this compound?
Common issues include:
-
Using excessive concentrations: High concentrations of the inhibitor can lead to a higher likelihood of off-target effects. It is crucial to use the lowest concentration that elicits the desired on-target effect.
-
Ignoring ATP concentration in biochemical assays: For ATP-competitive inhibitors like many kinase inhibitors, the IC50 value is dependent on the ATP concentration used in the assay.[1][11] Ensure that the ATP concentration is reported and considered when comparing data.
-
Lack of orthogonal validation: Relying on a single assay format can be misleading. It is advisable to confirm findings using different methodologies (e.g., biochemical vs. cell-based assays).[12]
Data Presentation: this compound Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and known significant off-targets.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| IRAK4 | 5 | Biochemical | [1] |
| IRAK1 | 23 | Biochemical | |
| CLK2 | 5 | Biochemical | |
| Haspin | 4 | Biochemical | |
| CLK4 | 8 | Biochemical | |
| CLK1 | 50 | Biochemical |
Experimental Protocols
Biochemical Kinase Assay (Representative Protocol)
This protocol provides a general framework for a luminescent-based biochemical kinase assay to determine the IC50 of this compound.
Materials:
-
Recombinant human IRAK4, IRAK1, CLK1, CLK2, CLK4, or Haspin kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
This compound (or other test inhibitor) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM.
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution (at 2x final concentration in kinase buffer) to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (at 2.5x final concentration in kinase buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a general method to assess the inhibitory effect of this compound on a specific kinase signaling pathway within a cellular context.
Materials:
-
Cells expressing the target kinase and a downstream reporter (e.g., a luciferase reporter driven by a promoter responsive to the signaling pathway).
-
Cell culture medium and supplements.
-
This compound serially diluted in DMSO.
-
A suitable stimulating agent (e.g., a cytokine or a TLR ligand to activate the IRAK4 pathway).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Cell Stimulation:
-
Add the stimulating agent to the wells to activate the signaling pathway of interest.
-
Incubate for a predetermined optimal time to allow for reporter gene expression (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the data to the stimulated vehicle control (100% activity) and an unstimulated control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and calculate the IC50 value.
-
Visualizations
Caption: IRAK4 Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for Unexpected Phenotypes.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
- 6. uniprot.org [uniprot.org]
- 7. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 11. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Toll-like receptors nucleates assembly of the MyDDosome signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
minimizing AZ1495 toxicity in cell culture
Welcome to the technical support center for AZ1495, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity and optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of IRAK4 and IRAK1.[1] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system.[2][3][4] By inhibiting IRAK4, this compound blocks the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory cytokines and cell survival.[5]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound has been shown to inhibit the growth of Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) cell lines, such as OCI-LY10, in a dose-dependent manner.[1] In contrast, Germinal Center B-cell like (GCB) DLBCL cell lines, like SUDHL2, are less sensitive to this compound.[1] The efficacy of this compound is linked to the dependence of these cancer cells on the NF-κB signaling pathway for their survival and proliferation.
Q3: What is the recommended concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. For cell viability assays in ABC-DLBCL cell lines, a concentration range of 0.001 µM to 100 µM for a 72-hour incubation period has been used.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What are the known off-target effects of this compound?
A4: While this compound demonstrates favorable kinase selectivity for IRAK4 and IRAK1, like many kinase inhibitors, the potential for off-target effects exists. These can arise from interactions with other kinases or cellular components. It is advisable to consult kinase profiling data if available and to include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death at low concentrations. | Cell line is highly sensitive to IRAK4 inhibition. | Perform a detailed dose-response curve starting from a very low concentration (e.g., picomolar range) to determine the precise IC50 value for your specific cell line. Reduce the incubation time. |
| Off-target toxicity. | Use a structurally unrelated IRAK4 inhibitor as a control to confirm that the observed effect is due to IRAK4 inhibition. If available, test in a corresponding IRAK4 knockout/knockdown cell line. | |
| Suboptimal cell culture conditions. | Ensure cells are healthy and in the logarithmic growth phase before adding the compound. Check for mycoplasma contamination. | |
| Inconsistent results between experiments. | Issues with this compound stock solution. | Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete solubilization of the compound. |
| Variability in cell density at the time of treatment. | Standardize the cell seeding density and ensure even cell distribution in multi-well plates. | |
| Instability of this compound in culture medium. | Minimize the exposure of the compound to light and elevated temperatures. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. | |
| Precipitation of this compound in the culture medium. | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all conditions, including vehicle controls. Pre-warm the culture medium before adding the this compound stock solution. |
| Interaction with components of the culture medium. | Some media components can affect the solubility of small molecules. If precipitation persists, consider using a different type of culture medium or a solubilizing agent, after validating that it does not affect cell viability or the experimental outcome. | |
| No significant effect on cell viability at expected effective concentrations. | The cell line is not dependent on the IRAK4 signaling pathway. | Confirm the expression and activation of IRAK4 in your cell line. Use a positive control cell line known to be sensitive to IRAK4 inhibition (e.g., OCI-LY10). |
| Inactive compound. | Verify the purity and activity of your this compound batch. | |
| Insufficient incubation time. | Extend the incubation period, monitoring cell viability at multiple time points. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay such as MTT or CellTiter-Glo®.
Materials:
-
Target cell line (e.g., OCI-LY10)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working solutions. A typical concentration range to test is 0.001 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 100 µL of the 2X working solutions to the appropriate wells of the 96-well plate containing the cells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For MTT assay, add MTT reagent to each well, incubate, and then add solubilization solution before reading the absorbance.
-
For CellTiter-Glo® assay, add the reagent to each well, incubate, and then read the luminescence.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol describes how to assess whether this compound induces apoptosis in your target cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.
-
Allow cells to adhere (if applicable) or stabilize for 24 hours.
-
Treat the cells with this compound at concentrations around the IC50 value and a higher concentration. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter.
-
Analyze the fluorescence of the cells to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle control.
-
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Assay Type | Reference |
| IRAK4 IC50 | 0.005 µM | Enzyme Assay | [1] |
| IRAK1 IC50 | 0.023 µM | Enzyme Assay | [1] |
| IRAK4 IC50 | 0.052 µM | Cellular Assay | [1] |
| IRAK4 Kd | 0.0007 µM | Binding Assay | [1] |
Visualizations
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
AZ1495 Solution Stability: A Technical Support Guide
Disclaimer: There is limited publicly available information on the specific degradation pathways and stability of AZ1495 in various solution formulations. This guide provides general troubleshooting strategies and best practices for assessing and improving the stability of small molecules like this compound in a research setting. The information herein is intended for researchers, scientists, and drug development professionals and should be supplemented with compound-specific experimental data.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color/developed precipitates. What should I do?
A change in color or the formation of precipitates can indicate chemical degradation or poor solubility.
-
Immediate Action: Do not use the solution for your experiment. Document the changes, including the solvent system, concentration, storage conditions (temperature, light exposure), and age of the solution.
-
Troubleshooting:
-
Solubility Check: The issue may be related to solubility rather than stability. Verify the solubility of this compound in your chosen solvent. Consider preparing a fresh solution at a lower concentration or using a different solvent system. A common practice for in vivo studies involves initially dissolving the compound in a solvent like DMSO, followed by dilution in an aqueous vehicle such as corn oil[1].
-
pH Adjustment: The stability of a compound can be pH-dependent. Measure the pH of your solution and consider if a buffered system is more appropriate.
-
Degradation: If solubility is not the issue, the compound may be degrading. Proceed to the troubleshooting guides below to investigate potential degradation pathways.
-
Q2: How long can I store my this compound stock solution?
According to one supplier, stock solutions of this compound can be stored at -80°C for up to 2 years or at -20°C for up to 1 year[1]. However, stability is dependent on the solvent and concentration. For aqueous solutions used in experiments, it is best practice to prepare them fresh. If storage of a working solution is necessary, it is recommended to conduct a stability study under your specific storage conditions.
Q3: What are the common causes of instability for small molecules like this compound in solution?
Several factors can contribute to the degradation of small molecules in solution:
-
Hydrolysis: Reaction with water, which can be influenced by pH[2].
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions[2].
-
Photodegradation: Degradation caused by exposure to light, particularly UV light[2].
-
Temperature: Higher temperatures generally accelerate chemical reactions, leading to faster degradation[2].
-
Excipient Interaction: The active pharmaceutical ingredient (API) can interact with other components in the formulation, leading to degradation[2].
Troubleshooting Guides
Problem: Suspected Hydrolysis
Symptoms: Loss of potency over time in aqueous solutions, change in pH.
Troubleshooting Workflow:
Caption: Workflow for investigating and mitigating hydrolysis.
Problem: Suspected Oxidation
Symptoms: Loss of potency, formation of colored byproducts, particularly in the presence of air or light.
Troubleshooting Workflow:
References
addressing lot-to-lot variability of AZ1495
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding lot-to-lot variability of the hypothetical small molecule inhibitor, AZ1495. The information herein is intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of this compound between two different lots. What could be the potential causes?
A1: Lot-to-lot variability in potency is a common issue that can arise from several factors. The most common causes include:
-
Purity and Impurity Profile: Differences in the percentage of the active compound and the presence of different impurities can affect biological activity.
-
Solubility: Variations in the physical form (e.g., crystalline vs. amorphous) of the compound can impact its solubility in your assay buffer, leading to differences in the effective concentration.
-
Degradation: The compound may have degraded during storage or handling, especially if it is sensitive to light, temperature, or moisture.
-
Experimental Conditions: Inconsistent experimental procedures, such as cell passage number, reagent sources, and incubation times, can contribute to variability.[1]
Q2: How can we proactively test a new lot of this compound to ensure it will perform similarly to our previous lot?
A2: It is highly recommended to perform a bridging study before using a new lot in critical experiments. This involves a head-to-head comparison of the new lot with the previous, qualified lot. Key assessments should include:
-
Physicochemical Characterization: Verify the identity, purity, and solubility of the new lot.
-
Biological Activity Assay: Run a dose-response curve for the new and old lots in parallel in your primary cell-based assay to compare their IC50 values.
-
Target Engagement Assay: If possible, confirm that the new lot engages the intended molecular target with similar efficacy.
Q3: What is the recommended procedure for preparing stock solutions of this compound to minimize variability?
A3: Proper preparation of stock solutions is critical for obtaining consistent results.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble (e.g., DMSO).
-
Weighing: Use a calibrated analytical balance to accurately weigh the compound.
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming and vortexing may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light.
Q4: Our current lot of this compound appears to be less soluble than previous lots. How should we handle this?
A4: Poor solubility can significantly impact your experimental results.
-
Confirm Solubility: First, attempt to dissolve a small, accurately weighed amount in a precise volume of your stock solvent to determine the maximum solubility.
-
Alternative Solvents: If solubility in the standard solvent is low, you may need to explore alternative solvents. However, be mindful of solvent compatibility with your experimental system.
-
Sonication/Warming: Gentle sonication or warming (if the compound is thermally stable) can aid dissolution.
-
Fresh Preparation: Prepare fresh dilutions from the stock solution for each experiment, as the compound may precipitate out of solution over time, especially in aqueous buffers.
Data Presentation: Lot Comparison
When comparing different lots of this compound, it is crucial to systematically document and compare their physicochemical and biological properties.
Table 1: Physicochemical Properties of this compound Lots
| Property | Lot A | Lot B | Acceptance Criteria |
| Appearance | White Crystalline Solid | Off-white Powder | White to off-white solid |
| Purity (HPLC) | 99.5% | 98.2% | ≥ 98.0% |
| Identity (LC-MS) | Confirmed | Confirmed | Matches reference |
| Solubility in DMSO | > 50 mM | 42 mM | ≥ 40 mM |
Table 2: Biological Activity of this compound Lots
| Assay | Lot A | Lot B | Acceptance Criteria |
| Cell-Based Potency (IC50) | 125 nM | 250 nM | 100 - 200 nM |
| Target Kinase Inhibition (IC50) | 25 nM | 30 nM | 20 - 35 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated analytical balance.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a specific amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 2-5 minutes until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use volumes in sterile, light-protective tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell-Based Dose-Response Assay
-
Materials: Cell line of interest, appropriate cell culture medium, 96-well plates, this compound stock solution, cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound from the stock solution in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the cell viability data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound lot-to-lot variability.
References
Technical Support Center: Controlling for AZ1495 Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target activities of the kinase inhibitor AZ1495.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It also exhibits significant activity against IRAK1.[1] These kinases are key components of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play crucial roles in innate immunity and inflammation.[2][3][4][5]
Q2: What are the known off-targets of this compound?
Kinome profiling has identified several off-target kinases for this compound. The most significant are members of the Cdc2-like kinase (CLK) family, specifically CLK1, CLK2, and CLK4, as well as haspin kinase.[6]
Q3: Why is it important to control for off-target activity?
Q4: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still elicits the desired on-target activity. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint. Based on available data, cellular activity against IRAK4 is observed in the low nanomolar range, while off-target effects on CLK and haspin kinases occur at slightly higher concentrations.
Q5: What are some general strategies to control for off-target effects of kinase inhibitors?
Several strategies can be employed to control for off-target effects:
-
Use of a structurally unrelated inhibitor: Comparing the effects of this compound with another potent and selective IRAK4 inhibitor that has a different chemical scaffold can help to distinguish on-target from off-target effects.
-
Use of a negative control compound: An inactive analog of this compound, if available, can be a powerful tool to demonstrate that the observed effects are due to specific kinase inhibition.
-
Rescue experiments: If the phenotype induced by this compound is due to on-target inhibition of IRAK4, it should be rescued by expressing a drug-resistant mutant of IRAK4.
-
Knockdown/knockout studies: Comparing the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of IRAK4 can help to confirm on-target effects.
-
Kinome profiling: Performing a broad kinase panel screen can identify the full spectrum of kinases inhibited by this compound at a given concentration.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Off-target activity of this compound. | Perform a dose-response curve to determine the optimal concentration. Validate key findings with a structurally unrelated IRAK4 inhibitor or using genetic approaches (siRNA/CRISPR). |
| Observed phenotype does not match known IRAK4 biology. | The phenotype may be driven by inhibition of off-target kinases like CLKs or haspin. | Investigate the potential involvement of CLK or haspin signaling pathways in your experimental system. Use more specific inhibitors for these kinases if available to see if they replicate the phenotype. |
| Difficulty in attributing the observed effect solely to IRAK4 inhibition. | Polypharmacology of this compound, where inhibition of multiple kinases contributes to the phenotype. | Perform a kinome-wide selectivity profiling to understand the full target landscape of this compound at the concentration used. |
Quantitative Data Summary
Table 1: On-Target and Off-Target Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| IRAK4 | 5 | Enzymatic | [1][6] |
| IRAK1 | 23 | Enzymatic | [1] |
| CLK2 | 5 | Enzymatic | [6] |
| Haspin | 4 | Enzymatic | [6] |
| CLK4 | 8 | Enzymatic | [6] |
| CLK1 | 50 | Enzymatic | [6] |
Table 2: Binding Affinity of this compound
| Target | Kd (nM) | Assay Type | Reference |
| IRAK4 | 0.7 | DiscoverX Kd ELECT | [6] |
Signaling Pathways
Below are diagrams of the signaling pathways for the on-target and key off-target kinases of this compound.
References
- 1. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to AZ1495 and Other IRAK4 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IRAK4 inhibitor AZ1495 with other key players in the field. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways and workflows to support informed decision-making in IRAK4-targeted drug discovery.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling cascade, making it a compelling target for therapeutic intervention in a range of inflammatory diseases and cancers. This compound is a potent, orally active inhibitor of IRAK4. This guide will compare this compound to other notable IRAK4 inhibitors, including Emavusertib (CA-4948), PF-06650833, and Zabedosertib (BAY 1834845), based on available preclinical and clinical data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and other selected IRAK4 inhibitors. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Type |
| This compound | IRAK4 | 5[1][2] | 0.7[3][4] | Enzymatic Assay[3][4] |
| IRAK1 | 23[1][2] | - | Enzymatic Assay[1] | |
| Emavusertib (CA-4948) | IRAK4 | <50[5] | - | Not Specified[5] |
| PF-06650833 | IRAK4 | - | - | Not Specified |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55[6] | - | Not Specified |
| BAY1830839 | IRAK4 | 3[7] | - | Not Specified |
| Unnamed Compound | IRAK4 | 9[8] | - | Z'-LYTE assay[8] |
| IRAK1 | 450[8] | - | Adapta universal kinase assay[8] |
Table 2: Cellular Activity of IRAK4 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Potency (IC50/EC50 in nM) |
| This compound | ABC-DLBCL cell lines | Growth Inhibition | NF-κB activation | Dose-dependent inhibition[3][4] |
| OCI-LY10 | Apoptosis | Cell Death | Potentiation with BTK inhibitor[3][4] | |
| Emavusertib (CA-4948) | Pancreatic Ductal Adenocarcinoma (PDAC) models | Combination Therapy | Augments chemotherapy efficacy | - |
| PF-06650833 | Human Primary Cells | Cytokine Inhibition | Reduced inflammatory responses | - |
| Zabedosertib (BAY 1834845) | Human Whole Blood | Cytokine Inhibition | IL-6 release | 86[9] |
Visualizing the Science: Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are critical for the innate immune response.
Experimental Workflow: IRAK4 Kinase Assay
This diagram outlines a typical workflow for an in vitro kinase assay to determine the potency of an IRAK4 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize IRAK4 inhibitors.
IRAK4 Enzymatic Assay (Biochemical Potency)
This protocol is a generalized procedure for determining the IC50 value of a test compound against IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., myelin basic protein or a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Stop solution (e.g., 50 mM EDTA)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-32P]ATP)
-
Microtiter plates (e.g., 384-well)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a microtiter plate, add the test inhibitor at various concentrations.
-
Enzyme Addition: Add the recombinant IRAK4 enzyme to each well containing the test inhibitor and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Signal Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Acquisition: Read the plate using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for IRAK4 Inhibition (Cellular Potency)
This protocol describes a general method to assess the ability of an IRAK4 inhibitor to block downstream signaling in a cellular context.
Materials:
-
Human cell line expressing IRAK4 (e.g., THP-1 monocytes, or a relevant cancer cell line like OCI-Ly10)
-
Cell culture medium and supplements
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8) or IL-1β
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., PBS)
-
Lysis buffer
-
ELISA kit for detecting a downstream cytokine (e.g., TNFα, IL-6) or antibodies for Western blotting (e.g., anti-phospho-IRAK1, anti-IRAK1)
-
Microtiter plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a TLR agonist or cytokine (e.g., LPS or IL-1β) at a pre-optimized concentration to induce IRAK4 signaling.
-
Incubation: Incubate the cells for a period sufficient to allow for the production and secretion of the downstream marker (e.g., 4-24 hours for cytokine production).
-
Endpoint Measurement:
-
Cytokine Secretion (ELISA): Collect the cell culture supernatant and measure the concentration of the secreted cytokine (e.g., TNFα or IL-6) using a specific ELISA kit according to the manufacturer's instructions.
-
Protein Phosphorylation (Western Blot): Lyse the cells and collect the protein lysates. Perform SDS-PAGE and Western blotting using antibodies to detect the phosphorylation of downstream targets like IRAK1.
-
-
Data Analysis:
-
For ELISA data, calculate the percentage of inhibition of cytokine production for each inhibitor concentration compared to the stimulated control without inhibitor.
-
For Western blot data, quantify the band intensities to determine the reduction in protein phosphorylation.
-
Plot the results against the inhibitor concentration to determine the IC50 or EC50 value.
-
In Vivo Efficacy Models
The preclinical efficacy of IRAK4 inhibitors is often evaluated in various animal models of inflammation and cancer.
-
LPS-induced Cytokine Release: In this acute inflammation model, mice or rats are treated with the test inhibitor prior to a challenge with LPS. Blood samples are then collected to measure the levels of circulating pro-inflammatory cytokines like TNFα and IL-6. This model assesses the in vivo potency and pharmacodynamic properties of the inhibitor.
-
Collagen-Induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis. Animals are immunized with collagen to induce an autoimmune inflammatory response in the joints. The test inhibitor is administered to assess its ability to reduce paw swelling, joint damage, and inflammatory markers.
-
Xenograft Models: For oncology indications, human cancer cell lines (e.g., ABC-DLBCL) are implanted into immunocompromised mice. The mice are then treated with the IRAK4 inhibitor to evaluate its effect on tumor growth and survival.[3][4]
This guide provides a comparative overview of this compound and other IRAK4 inhibitors based on publicly available data. For the most accurate and detailed information, researchers are encouraged to consult the primary literature and conduct their own head-to-head studies under standardized conditions.
References
- 1. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 9. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
A Comparative Efficacy Analysis of IRAK4 Inhibitors: AZ1495 and PF-06650833
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): AZ1495, developed by AstraZeneca, and PF-06650833 (Zimlovisertib), developed by Pfizer. Both compounds are under investigation for the treatment of inflammatory and autoimmune diseases, as well as certain cancers, by targeting the IRAK4 signaling pathway, a critical component of the innate immune response.
Mechanism of Action
Both this compound and PF-06650833 are potent and selective inhibitors of IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon ligand binding to these receptors, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex, where it phosphorylates and activates IRAK1.[1][3] This initiates a downstream signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines and chemokines.[2] By inhibiting the kinase activity of IRAK4, both this compound and PF-06650833 aim to block this inflammatory cascade.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and PF-06650833, providing a comparative view of their potency and preclinical efficacy.
Table 1: In Vitro Potency
| Parameter | This compound | PF-06650833 (Zimlovisertib) | Reference |
| IRAK4 IC50 (enzymatic) | 0.005 µM (5 nM) | 0.0002 µM (0.2 nM) in cell assay | [4][5][6] |
| IRAK1 IC50 (enzymatic) | 0.023 µM (23 nM) | Not explicitly reported, but described as highly selective for IRAK4 | [4][5] |
| IRAK4 Kd | 0.0007 µM (0.7 nM) | Not explicitly reported | [2][4] |
| Cellular IRAK4 Inhibition IC50 | 0.052 µM (52 nM) | 2.4 nM in PBMC assay | [4][6] |
Table 2: Preclinical Efficacy in Disease Models
| Model | Compound | Key Findings | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | This compound | Inhibits NF-κB activation and growth of ABC-DLBCL cell lines. In combination with a BTK inhibitor (ibrutinib), it completely inhibits NF-κB signaling and induces cell death at lower concentrations. Oral administration of 12.5 mg/kg daily in combination with ibrutinib led to tumor regression in a mouse model. | [4] |
| Rheumatoid Arthritis (RA) - Collagen-Induced Arthritis (CIA) in Rats | PF-06650833 | Protected rats from collagen-induced arthritis. | [7][8] |
| Systemic Lupus Erythematosus (SLE) - Pristane-Induced and MRL/lpr mouse models | PF-06650833 | Reduced circulating autoantibody levels. | [7][8] |
| LPS-Induced Cytokine Release in Mice | PF-06650833 | Not explicitly quantified in the provided search results, but preclinical studies showed inhibition of proinflammatory cytokine expression. | [9] |
Table 3: Clinical Efficacy in Rheumatoid Arthritis (Phase 2b Study)
| Endpoint (Week 12) | PF-06650833 (200 mg QD) | PF-06650833 (400 mg QD) | Placebo | Reference |
| Change from Baseline in SDAI | Statistically significant improvement (p < 0.05) | Statistically significant improvement (p < 0.05) | - | [10] |
| ACR50 Response Rate | 40.0% (p=0.040) | 43.8% (p=0.016) | Not explicitly reported, but comparison is to placebo | [10] |
| Change from Baseline in DAS28-4(CRP) | Statistically significant improvement (p < 0.05) | Statistically significant improvement (p < 0.05) | - | [10] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating IRAK4 inhibitors.
Caption: Simplified IRAK4 signaling pathway targeted by this compound and PF-06650833.
Caption: General experimental workflow for preclinical evaluation of IRAK4 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are summaries of methodologies used in the evaluation of these IRAK4 inhibitors, based on the available literature.
In Vitro Kinase Inhibition Assay (for IC50 determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of IRAK4 by 50%.
-
General Protocol:
-
Recombinant human IRAK4 enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a reaction buffer.
-
Varying concentrations of the test compound (this compound or PF-06650833) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The extent of substrate phosphorylation is measured, often using methods like radiometric assays (incorporation of 32P-ATP) or fluorescence/luminescence-based assays that detect the product of the kinase reaction.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][6]
-
Cell-Based NF-κB Reporter Assay
-
Objective: To assess the ability of the inhibitor to block IRAK4-mediated NF-κB activation in a cellular context.
-
General Protocol:
-
A human cell line (e.g., THP-1 monocytes) is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.
-
The cells are pre-incubated with various concentrations of the IRAK4 inhibitor.
-
The cells are then stimulated with a TLR agonist (e.g., lipopolysaccharide - LPS) to activate the IRAK4 pathway.
-
After a defined incubation period, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence for a luciferase reporter).
-
The IC50 value for the inhibition of NF-κB activation is determined.[9]
-
Collagen-Induced Arthritis (CIA) in Rodents
-
Objective: To evaluate the therapeutic efficacy of the IRAK4 inhibitor in a preclinical model of rheumatoid arthritis.
-
General Protocol:
-
Arthritis is induced in susceptible strains of rats or mice by immunization with an emulsion of type II collagen and complete Freund's adjuvant.
-
A booster immunization is typically given after a specific period.
-
Once clinical signs of arthritis (e.g., paw swelling, erythema) appear, animals are randomized to receive the test compound (e.g., PF-06650833 administered orally) or a vehicle control.
-
Treatment is administered daily for a defined period.
-
The severity of arthritis is assessed regularly by measuring parameters such as paw volume, clinical score (based on the degree of inflammation), and histological analysis of the joints at the end of the study.[7][8]
-
Conclusion
Both this compound and PF-06650833 are potent IRAK4 inhibitors with demonstrated preclinical efficacy in models of inflammatory diseases and cancer. Based on the available data, PF-06650833 appears to have a slightly more potent enzymatic and cellular IC50 for IRAK4. Furthermore, PF-06650833 has advanced further in clinical development, with Phase 2b data showing promising efficacy in patients with rheumatoid arthritis.[10] The preclinical data for this compound, particularly in combination with a BTK inhibitor in DLBCL models, also highlights its therapeutic potential.[4] Further head-to-head studies and the progression of this compound into clinical trials will be necessary to fully delineate the comparative efficacy of these two IRAK4 inhibitors. The detailed experimental protocols provided herein offer a framework for understanding and potentially replicating the key experiments that support the development of these compounds.
References
- 1. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Astrazeneca divulges new IRAK4 inhibitors | BioWorld [bioworld.com]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 9. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
Preclinical Comparison of IRAK4 Inhibitors: AZ1495 versus BAY 1834845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data available for two prominent IRAK4 inhibitors, AZ1495 and BAY 1834845 (Zabedosertib). The information is compiled from publicly available research to assist in evaluating their potential therapeutic applications.
At a Glance: Key Compound Characteristics
| Feature | This compound | BAY 1834845 (Zabedosertib) |
| Primary Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) |
| Secondary Target | IRAK1 | Selective for IRAK4 |
| Reported Preclinical Models | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | Imiquimod-Induced Psoriasis, LPS-Induced Acute Respiratory Distress Syndrome (ARDS), IL-1β-Induced Systemic Inflammation |
| Therapeutic Area Focus | Oncology | Inflammatory and Autoimmune Diseases |
In Vitro Potency and Selectivity
Both this compound and BAY 1834845 are potent inhibitors of IRAK4, a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.
| Parameter | This compound | BAY 1834845 (Zabedosertib) |
| IRAK4 IC₅₀ | 0.005 µM (enzyme assay)[1] | 3.55 nM (approximately 0.00355 µM)[2] |
| IRAK1 IC₅₀ | 0.023 µM[1] | Data not available, reported as selective for IRAK4 |
| Cellular IRAK4 IC₅₀ | 0.052 µM[1] | Data not available |
| IRAK4 Kd | 0.0007 µM[1] | Data not available |
Preclinical Efficacy in In Vivo Models
This compound and BAY 1834845 have been evaluated in different preclinical models, reflecting their primary therapeutic targeting. No head-to-head comparative studies have been identified in the public domain.
This compound in an Oncology Model
This compound has shown anti-tumor activity in a mouse model of Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
ABC-DLBCL Xenograft Model (OCI-LY10 cells)
| Treatment Group | Dosage | Outcome |
| This compound (in combination with Ibrutinib) | 12.5 mg/kg, oral, daily | Led to tumor regression and was well-tolerated.[1] |
BAY 1834845 in Inflammatory Disease Models
BAY 1834845 has demonstrated efficacy in several preclinical models of inflammation.
Imiquimod-Induced Psoriasis Model
| Treatment Group | Dosage | Outcome |
| BAY 1834845 | 15-150 mg/kg, oral, twice daily for 7 days | Significantly reduced the severity of psoriasis-like lesions, including erythema, skin thickening, and scaling compared to vehicle.[3] |
LPS-Induced Acute Respiratory Distress Syndrome (ARDS) Model in BALB/c Mice
| Treatment Group | Dosage | Outcome |
| BAY 1834845 | 150 mg/kg, oral, twice | Prevented lung injury and reduced inflammation.[2] Significantly decreased inflammatory cell infiltration in the lungs.[2] |
IL-1β-Induced Systemic Inflammation Model in Mice
| Treatment Group | Dosage | Outcome |
| BAY 1834845 | 40-80 mg/kg, oral, once | Dose-dependently blocked IL-1β-induced inflammation.[2] |
Pharmacokinetic Profile
| Species | This compound | BAY 1834845 (Zabedosertib) |
| Rat | High clearance (75 mL/min/kg for IV), low oral bioavailability.[1] | Low clearance and excellent oral availability. |
| Dog | Low active renal secretion.[1] | Low clearance and excellent oral availability. |
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the targeted signaling pathway and the workflows of the preclinical experiments described.
Caption: IRAK4 Signaling Pathway Inhibition.
Caption: Preclinical Experimental Workflows.
Experimental Protocols
This compound: ABC-DLBCL Xenograft Model
-
Cell Line: OCI-LY10 (human ABC-DLBCL cell line).[4]
-
Animal Model: Female SCID Beige mice.[4]
-
Tumor Induction: OCI-LY10 cells are implanted subcutaneously into the mice.[4]
-
Treatment: Once tumors are established, mice are treated orally, once daily, with this compound (12.5 mg/kg) in combination with Ibrutinib.[1]
-
Endpoints: Tumor volume is measured regularly to assess treatment efficacy.[4]
BAY 1834845: LPS-Induced ARDS Model
-
Animal Model: BALB/c mice.[5]
-
Induction of ARDS: Mice receive an intratracheal injection of Lipopolysaccharide (LPS) from E. coli.[5]
-
Treatment: BAY 1834845 is administered orally (150 mg/kg) twice, once before and once after the LPS challenge.[2]
-
Endpoints:
-
Lung Histopathology: Lungs are collected, fixed, and stained (e.g., with H&E) to assess lung injury scores, including inflammation and edema.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts (e.g., neutrophils, macrophages) and protein concentration as a marker of lung permeability.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF or lung homogenates are quantified by ELISA or other immunoassays.[5]
-
BAY 1834845: Imiquimod-Induced Psoriasis Model
-
Animal Model: BALB/c or C57BL/6 mice.[6]
-
Induction of Psoriasis: A daily topical dose of 5% imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days.[6][7]
-
Treatment: BAY 1834845 is administered orally (15-150 mg/kg) twice daily for the duration of the experiment.[2]
-
Endpoints:
-
Psoriasis Area and Severity Index (PASI) Scoring: Skin inflammation is scored based on erythema (redness), scaling, and induration (thickness).[7]
-
Histology: Skin biopsies are taken for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltrate.[7]
-
Splenomegaly: Spleen weight is often measured as an indicator of systemic inflammation.
-
Cytokine Measurement: Levels of key cytokines involved in psoriasis (e.g., IL-17, IL-23) can be measured in skin tissue or serum.
-
Summary and Conclusion
This compound and BAY 1834845 are both potent inhibitors of IRAK4 that have demonstrated significant efficacy in their respective preclinical models. This compound shows promise as a potential therapeutic for hematological malignancies like ABC-DLBCL, particularly in combination with other targeted agents. BAY 1834845 has shown robust anti-inflammatory effects across multiple models of inflammatory and autoimmune diseases, supporting its development for conditions such as psoriasis and ARDS.
The lack of direct comparative studies makes it challenging to definitively state which compound has a superior preclinical profile. The choice between these or other IRAK4 inhibitors for further development will likely depend on the specific disease indication, the desired safety profile, and the potential for combination therapies. The detailed experimental data and protocols provided in this guide are intended to aid researchers in making informed decisions for their future studies.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 3. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curis.com [curis.com]
- 5. mdpi.com [mdpi.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
Comparative Guide to the Validation of AZ1495's Effect on IRAK4 Signaling
This guide provides a comparative analysis of AZ1495, a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, against other selective inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway in various diseases, including autoimmune disorders and cancer.[1][2]
Introduction to IRAK4 Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[3] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[2][3] Upon activation by upstream signals, IRAK4 forms a complex with the adaptor protein MyD88.[3] This leads to the phosphorylation and activation of other IRAK family members, such as IRAK1, which subsequently triggers downstream pathways, culminating in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2][4] Dysregulation of the IRAK4 pathway is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and certain cancers.[1][2] Consequently, inhibiting IRAK4 has emerged as a promising therapeutic strategy.[2]
Caption: IRAK4 signaling pathway and point of inhibition.
Comparative Analysis of IRAK4 Inhibitors
This compound is a potent, orally active IRAK4 inhibitor.[5][6][7] This guide compares its in vitro potency with other notable IRAK4 inhibitors that have been evaluated in preclinical or clinical studies.
| Compound Name | Target(s) | IC50 (Enzyme Assay) | IC50 (Cellular Assay) | Kd | Developer/Source | Key Indication(s) |
| This compound | IRAK4 , IRAK1 | 5 nM (IRAK4) , 23 nM (IRAK1)[5][7] | 52 nM [5] | 0.7 nM [5] | AstraZeneca | Diffuse Large B-cell Lymphoma (DLBCL)[5] |
| Emavusertib (CA-4948) | IRAK4 | N/A | N/A | N/A | Curis | Hematologic Malignancies (MDS, AML)[1] |
| BAY1830839 | IRAK4 | 3 nM | N/A | N/A | Bayer | Rheumatoid Arthritis[8] |
| PF-06650833 | IRAK4 | N/A | N/A | N/A | Pfizer | Rheumatoid Arthritis, Psoriasis[9] |
| IRAK4-IN-4 | IRAK4, cGAS | 2.8 nM (IRAK4), 2.1 nM (cGAS)[6] | N/A | N/A | MedChemExpress | Autoimmune Diseases[6] |
Experimental Protocols for Validation
Validating the efficacy and specificity of an IRAK4 inhibitor like this compound involves a multi-step process, progressing from biochemical assays to cellular and in vivo models.
Caption: General experimental workflow for IRAK4 inhibitor validation.
Enzymatic Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified IRAK4 enzyme and to calculate the IC50 value.
-
Principle: This assay measures the ability of the kinase to phosphorylate a substrate. The amount of phosphorylation is quantified, often by measuring the amount of ADP produced or the incorporation of a labeled phosphate group into the substrate.
-
Protocol Outline:
-
Recombinant human IRAK4 enzyme is incubated in a reaction buffer.
-
A specific substrate (e.g., Myelin Basic Protein) and ATP are added.[10]
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 45 minutes).[10]
-
The reaction is stopped, and the amount of product (ADP or phosphorylated substrate) is measured using a detection reagent, often yielding a luminescent or fluorescent signal.[10]
-
The IC50 value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.
-
Cellular Western Blot for Pathway Inhibition
-
Objective: To confirm that the inhibitor blocks IRAK4 signaling within a cellular context by measuring the phosphorylation of downstream proteins.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific to the phosphorylated forms of proteins, one can assess the activation state of a signaling pathway. For IRAK4, a key downstream event is the phosphorylation and subsequent degradation of IκBα, which releases NF-κB.
-
Protocol Outline:
-
Select an appropriate cell line (e.g., OCI-LY10, a DLBCL cell line).[5]
-
Pre-treat cells with various concentrations of the IRAK4 inhibitor for a specified time.
-
Stimulate the IRAK4 pathway using an appropriate agonist (e.g., a TLR ligand like LPS or a cytokine like IL-1β).
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
A dose-dependent decrease in the p-IκBα signal indicates effective inhibition of the IRAK4 pathway.[5]
-
Cell Viability Assay
-
Objective: To assess the effect of IRAK4 inhibition on the growth and survival of cells, particularly cancer cells dependent on this pathway.
-
Principle: These assays measure metabolic activity or cellular integrity as an indicator of cell viability. A reduction in viability in the presence of the inhibitor suggests an anti-proliferative or cytotoxic effect.
-
Protocol Outline:
-
Seed cells (e.g., OCI-LY10 and SUDHL2 cells) in a multi-well plate.[5]
-
Treat the cells with a range of concentrations of the IRAK4 inhibitor (e.g., 0.001-100 μM for this compound).[5]
-
Incubate for a defined period (e.g., 72 hours).[5]
-
Add a viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®).
-
Measure the resulting colorimetric or luminescent signal using a plate reader.
-
Results are often expressed as a percentage of the viability of untreated control cells. Studies show this compound inhibits the growth of OCI-LY10 cells in a dose-dependent manner.[5]
-
In Vivo Tumor Growth Model
-
Objective: To evaluate the anti-tumor efficacy of the IRAK4 inhibitor in a living organism.
-
Principle: A human tumor xenograft model involves implanting human cancer cells into immunocompromised mice. The effect of the drug on tumor growth can then be measured over time.
-
Protocol Outline:
-
Human cancer cells (e.g., OCI-LY10) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor (e.g., this compound) is administered orally at a specific dose and schedule (e.g., 12.5 mg/kg, daily).[5]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target inhibition).
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group. This compound has shown modest anti-tumor activity as a single agent and leads to tumor regression when combined with a BTK inhibitor like ibrutinib.[5]
-
References
- 1. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Head-to-Head Comparison of IRAK4 Inhibitors in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of preclinical data for various IRAK4 inhibitors investigated in lymphoma models. The data presented is compiled from publicly available research to facilitate an objective evaluation of their therapeutic potential.
Introduction to IRAK4 Inhibition in Lymphoma
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It is a key component of the Myddosome signaling complex, downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). In certain B-cell lymphomas, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström's macroglobulinemia, activating mutations in the MYD88 adaptor protein (most commonly L265P) lead to constitutive activation of the IRAK4 signaling pathway. This aberrant signaling drives oncogenic NF-κB activity, promoting lymphoma cell survival and proliferation. Consequently, IRAK4 has emerged as a promising therapeutic target for these malignancies.
This guide will compare the preclinical performance of several IRAK4 inhibitors, including emavusertib (CA-4948), zimlovisertib (PF-06650833), and inhibitors from Bayer (BAY-1830839 and zabedosertib/BAY-1834845), as well as a dual IRAK4/PIM1 inhibitor, KIC-0101.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/MYD88 signaling pathway leading to NF-κB activation in lymphoma cells.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo activities of various IRAK4 inhibitors in lymphoma models. Data has been extracted from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: In Vitro Activity of IRAK4 Inhibitors in Lymphoma Cell Lines (IC50 values)
| Inhibitor | Cell Line | Lymphoma Subtype | MYD88 Status | IC50 | Reference |
| Emavusertib (CA-4948) | Karpas1718 | Marginal Zone Lymphoma | L265P | 3.72 µM | [1] |
| VL51 | Marginal Zone Lymphoma | Wild-Type | 21-38 µM | [1] | |
| MyD88mut ABC-DLBCL lines | ABC-DLBCL | Mutated | 6.6-7.3 μM (24h), 1.8-2.8 μM (72h) | [2] | |
| Zimlovisertib (PF-06650833) | THP-1 (monocytic leukemia) | - | - | 0.2 nM (cellular assay) | [3][4] |
| BAY-1830839 | THP-1 (monocytic leukemia) | - | - | IC50 not specified in lymphoma lines | [5] |
| Zabedosertib (BAY-1834845) | THP-1 (monocytic leukemia) | - | - | 3.55 nM (biochemical assay) | [6] |
| KIC-0101 (dual IRAK4/PIM1) | TMD8 | ABC-DLBCL | L265P | Lower than PF-06650833 | [7] |
| Ibrutinib-resistant TMD8 | ABC-DLBCL | L265P | Comparable to parental TMD8 | [7] | |
| GGP314 | MyD88mut ABC-DLBCL lines | ABC-DLBCL | Mutated | 6.6-7.3 μM (24h), 1.8-2.8 μM (72h) | [2] |
Note: Data for some inhibitors in specific lymphoma cell lines is limited in the public domain. THP-1 cells are often used as a surrogate for TLR/IRAK4 pathway activity.
Table 2: In Vivo Efficacy of IRAK4 Inhibitors in Lymphoma Xenograft Models
| Inhibitor | Model | Lymphoma Subtype | Dosing Schedule | Outcome | Reference |
| Emavusertib (CA-4948) | OCI-Ly3 Xenograft | ABC-DLBCL | 100 mg/kg, QD | >90% Tumor Growth Inhibition | [8] |
| OCI-Ly3 Xenograft | ABC-DLBCL | 200 mg/kg, QD | Partial Tumor Regression | [8] | |
| OCI-Ly10 Xenograft | ABC-DLBCL | 25 mg/kg QD or 12.5 mg/kg BID | Equivalent Antitumor Activity | [8] | |
| Zimlovisertib (PF-06650833) | Rat model of inflammation | - | 0.3-30 mg/kg, PO | Dose-dependent inhibition of LPS-induced TNF-α | [3] |
| BAY-1830839 / Zabedosertib | Mouse models of inflammation | - | Various | Anti-inflammatory effects | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used in the evaluation of IRAK4 inhibitors.
Cell Viability Assay (MTT-based)
This protocol is adapted for lymphoma cell lines grown in suspension.
-
Cell Plating: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of the IRAK4 inhibitor to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression model.[9][10]
Western Blotting for IRAK4 Pathway Activation
-
Cell Lysis: Treat lymphoma cells with the IRAK4 inhibitor for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRAK4, total IRAK4, phospho-p65 NF-κB, total p65 NF-κB, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
In Vivo Xenograft Model of DLBCL
This protocol describes the establishment of a subcutaneous xenograft model.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Preparation: Harvest DLBCL cells (e.g., OCI-Ly10) during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the IRAK4 inhibitor and vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[11][12]
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of IRAK4 inhibitors in lymphoma models.
Conclusion
The preclinical data available to date supports the continued investigation of IRAK4 inhibitors as a therapeutic strategy for lymphomas with dysregulated TLR/MYD88 signaling, particularly MYD88-mutant ABC-DLBCL. Emavusertib (CA-4948) is the most extensively studied in lymphoma models, with demonstrated in vitro and in vivo activity. Other inhibitors, such as zimlovisertib and those from Bayer, show high potency in biochemical or cellular assays, but their efficacy in lymphoma-specific models is less well-documented in the public literature. The dual IRAK4/PIM1 inhibitor KIC-0101 presents an interesting approach to potentially overcome resistance.
Direct head-to-head comparative studies are needed to definitively establish the relative potency and efficacy of these different IRAK4 inhibitors. Future research should focus on standardized in vitro and in vivo testing of these compounds in a panel of well-characterized lymphoma models to better inform clinical development.
References
- 1. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zimlovisertib | PF-06650833 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel orally available inhibitor of focal adhesion signaling increases survival in a xenograft model of diffuse large B-cell lymphoma with central nervous system involvement - PMC [pmc.ncbi.nlm.nih.gov]
AZ1495: A Comparative Analysis of Efficacy and Selectivity in IRAK4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy and selectivity of AZ1495, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a pivotal role in innate immunity and inflammation.[2] Dysregulation of these pathways is implicated in various diseases, including autoimmune disorders and certain cancers like diffuse large B-cell lymphoma (DLBCL).[1][2] This guide objectively compares this compound's performance with other IRAK inhibitors and provides supporting experimental data and methodologies.
Quantitative Performance Analysis
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other known IRAK inhibitors. The data presented is compiled from various publicly available sources and may involve different experimental conditions.
Table 1: In Vitro Potency of IRAK Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | IRAK4 | 5 | Enzymatic |
| This compound | IRAK4 | 52 | Cellular |
| Zimlovisertib (PF-06650833) | IRAK4 | - | - |
| KME-2780 | IRAK4 | 0.5 | Enzymatic |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 | Enzymatic |
| Edecesertib (GS-5718) | IRAK4 | - | - |
| IRAK4-IN-1 | IRAK4 | 7 | Enzymatic |
| IRAK4-IN-4 | IRAK4 | 2.8 | Enzymatic |
| AS2444697 | IRAK4 | 21 | Enzymatic |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency. Data compiled from multiple sources.[3][4][5]
Table 2: Kinase Selectivity Profile of this compound and Competitors
| Compound | Target | IC50 (nM) | Selectivity (IRAK1/IRAK4) |
| This compound | IRAK4 | 5 | 4.6-fold |
| This compound | IRAK1 | 23 | |
| KME-2780 | IRAK4 | 0.5 | 38-fold |
| KME-2780 | IRAK1 | 19 | |
| JH-X-119-01 | IRAK1 | 9 | Highly selective for IRAK1 |
| JH-X-119-01 | IRAK4 | >10,000 | |
| IRAK-1-4 Inhibitor I | IRAK1 | 200 | 1.5-fold |
| IRAK-1-4 Inhibitor I | IRAK4 | 300 |
Selectivity is calculated as the ratio of IC50 for IRAK1 to IC50 for IRAK4. A higher ratio indicates greater selectivity for IRAK4 over IRAK1. Data compiled from multiple sources.[3][6]
Mechanism of Action: Inhibition of the NF-κB Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of IRAK4. This inhibition disrupts the downstream signaling cascade that leads to the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory and survival pathways.[1] In preclinical studies, this compound has been shown to inhibit NF-κB activation in a dose-dependent manner in ABC-DLBCL cell lines.[1]
Caption: IRAK4 signaling pathway leading to NF-κB activation and its inhibition by this compound.
Preclinical Efficacy in Diffuse Large B-cell Lymphoma (DLBCL)
This compound has demonstrated anti-tumor activity in preclinical models of ABC-DLBCL, a subtype of DLBCL that is often dependent on NF-κB signaling.
-
In Vitro: this compound inhibits the growth of ABC-DLBCL cell lines, such as OCI-LY10, in a dose-dependent manner.[1] It has also been shown to induce apoptosis, particularly when used in combination with the BTK inhibitor ibrutinib.[1]
-
In Vivo: In a mouse xenograft model using OCI-LY10 cells, oral administration of this compound led to tumor regression, with the combination of this compound and ibrutinib showing enhanced anti-tumor activity.[1]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of IRAK4 inhibitors. Specific parameters may vary between studies.
In Vitro Kinase Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Generalized workflow for an in vitro kinase inhibitor screening assay.
Methodology:
-
Reagent Preparation: Recombinant human IRAK4 enzyme, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. The test compound (e.g., this compound) is serially diluted.
-
Reaction Setup: The kinase and test compound are pre-incubated in a multi-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of ATP and the peptide substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Signal Detection: The amount of phosphorylated substrate or consumed ATP is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the dose-response data to a suitable model.
Cellular NF-κB Activation Assay (Generalized Protocol)
This assay measures the inhibition of NF-κB activation in a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., OCI-LY10) is cultured and treated with various concentrations of the test compound for a specific duration.
-
Stimulation: The cells are then stimulated with an agent known to activate the NF-κB pathway (e.g., lipopolysaccharide or a cytokine).
-
Cell Lysis and Fractionation: The cells are lysed, and nuclear and cytoplasmic fractions are separated.
-
Western Blotting: The amount of NF-κB (typically the p65 subunit) in the nuclear fraction is quantified by Western blotting using a specific antibody. A decrease in nuclear NF-κB indicates inhibition of its translocation.
-
Data Analysis: The level of nuclear NF-κB is normalized to a loading control, and the percentage of inhibition is calculated.
In Vivo Xenograft Mouse Model (Generalized Protocol)
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., OCI-LY10) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment groups and administered the test compound (e.g., this compound via oral gavage) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry or Western blotting, can be performed on the tumor tissue.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 with demonstrated preclinical activity against DLBCL. Its ability to block the NF-κB signaling pathway provides a strong rationale for its development as a therapeutic agent in cancers and inflammatory diseases driven by this pathway. The comparative data presented in this guide highlights its favorable profile relative to other IRAK inhibitors. Further clinical investigation is warranted to establish its safety and efficacy in human patients.
References
Safety Operating Guide
Navigating the Disposal of AZ1495: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like AZ1495 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, a comprehensive disposal plan can be formulated by adhering to best practices for investigational pharmaceutical substances and considering the compound's known characteristics. This guide provides essential information and step-by-step procedures to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Considerations
Given that this compound is an active pharmacological agent, it should be handled with care to minimize exposure. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
For easy reference, the table below summarizes key quantitative data for this compound, gathered from chemical suppliers. This information is crucial for understanding the compound's behavior and for making informed decisions during handling and disposal.
| Property | Value | Source |
| Molecular Weight | 385.5 g/mol | Selleck Chemicals[1] |
| Solubility in DMSO | 5 mg/mL | Selleck Chemicals[1] |
| Water Solubility | Insoluble | Selleck Chemicals[1] |
| Ethanol Solubility | Insoluble | Selleck Chemicals[1] |
Step-by-Step Disposal Protocol
In the absence of a specific SDS, this compound should be treated as a potentially hazardous chemical waste. The following protocol is based on general guidelines for the disposal of investigational drugs and research chemicals.[2][3][4][5]
Step 1: Waste Identification and Segregation
-
Pure Compound (Solid): Any unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Contaminated Labware: Items such as vials, pipette tips, and gloves that have come into direct contact with this compound should be segregated as chemical waste.
-
Solutions: Solutions containing this compound, including stock solutions in DMSO, should be collected in a separate, compatible liquid waste container. Due to its insolubility in water, do not dispose of this compound solutions down the drain.
Step 2: Waste Container Labeling
-
All waste containers must be labeled with a "HAZARDOUS WASTE" tag.
-
The label must include:
-
The full chemical name: this compound
-
The concentration (if in solution)
-
The primary hazard (e.g., "Chemical Waste," "Investigational Compound")
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information.
-
Step 3: Storage of Waste
-
Waste containers should be kept closed at all times, except when adding waste.
-
Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be a secure area, away from general laboratory traffic and drains.
Step 4: Disposal Request and Pickup
-
Once the waste container is full or ready for disposal, a pickup request should be submitted to your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for chemical waste disposal requests.[2][4]
-
EHS will then arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility, where it will typically be incinerated.[2][4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of the investigational compound this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies for any additional requirements.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
